molecular formula C15H21N3O2 B563013 Physostigmine-d3

Physostigmine-d3

Cat. No.: B563013
M. Wt: 278.36 g/mol
InChI Key: PIJVFDBKTWXHHD-RMLXDGKTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physostigmine-d3, also known as this compound, is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 278.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJVFDBKTWXHHD-RMLXDGKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Purification of Physostigmine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Physostigmine-d3, an isotopically labeled version of the cholinesterase inhibitor, physostigmine. The deuterium labeling in this compound is specifically located on the N-methyl group of the carbamate moiety, as indicated by its IUPAC name: [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented below. This information is crucial for its characterization and use in research.

PropertyValue
CAS Number 1217704-11-4
Molecular Formula C₁₅H₁₈D₃N₃O₂
Molecular Weight 278.36 g/mol
IUPAC Name [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate
Appearance White to off-white solid
Purity (typical) ≥98%
Storage Temperature -20°C

Synthesis of this compound: A Plausible Experimental Protocol

The synthesis of this compound can be logically approached in a two-step process starting from the readily available, non-labeled physostigmine. The first step involves the hydrolysis of the carbamate group of physostigmine to yield the key intermediate, eseroline. The second step is the carbamoylation of eseroline with a deuterated methylating agent to introduce the trideuteriomethyl group.

Step 1: Preparation of (-)-Eseroline from (-)-Physostigmine

This procedure is adapted from established methods for the hydrolysis of physostigmine.

Reaction Scheme:

(-)-Physostigmine → (-)-Eseroline + Methyl Isocyanate

Materials and Reagents:

  • (-)-Physostigmine

  • 1-Butanol

  • Sodium butylate

  • Fumaric acid

  • Ethanol

  • Diethyl ether

  • Argon or Nitrogen gas (for inert atmosphere)

Experimental Procedure:

  • A solution of (-)-Physostigmine in 1-butanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A catalytic amount of sodium butylate is added to the solution.

  • The reaction mixture is heated to reflux under an inert atmosphere (Argon or Nitrogen) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield a crude residue.

  • The crude eseroline is dissolved in ethanol.

  • A solution of fumaric acid in ethanol is added to the eseroline solution to precipitate eseroline fumarate.

  • The precipitate is collected by filtration, washed with cold ethanol and then diethyl ether.

  • The eseroline fumarate salt is dried under vacuum. The free base, (-)-eseroline, can be obtained by neutralization with a suitable base and extraction into an organic solvent.

Quantitative Data (Expected):

ParameterValue
Yield 80-90%
Purity >95%
Step 2: Synthesis of this compound from (-)-Eseroline

This step involves the reaction of the hydroxyl group of eseroline with a deuterated methylating agent to form the N-trideuteriomethyl carbamate.

Reaction Scheme:

(-)-Eseroline + Trideuteriomethyl Isocyanate → this compound

Materials and Reagents:

  • (-)-Eseroline

  • Trideuteriomethyl isocyanate (CD₃NCO)

  • Anhydrous toluene or dichloromethane

  • Triethylamine (as a catalyst, optional)

  • Argon or Nitrogen gas (for inert atmosphere)

Experimental Procedure:

  • (-)-Eseroline is dissolved in an anhydrous aprotic solvent such as toluene or dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.

  • A stoichiometric amount of trideuteriomethyl isocyanate is added to the solution at room temperature. A slight excess of the isocyanate may be used to ensure complete reaction.

  • A catalytic amount of triethylamine can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature and monitored by TLC or HPLC for the disappearance of eseroline. The reaction is typically complete within a few hours.

  • Once the reaction is complete, the solvent is removed under reduced pressure to yield crude this compound.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Purity >90% (crude)

Purification of this compound

Purification of the crude this compound is essential to achieve the high purity required for its use as an analytical standard. A combination of column chromatography and recrystallization is a standard and effective method.

Purification Protocol:

  • Column Chromatography:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • The solution is loaded onto a silica gel column.

    • The column is eluted with a gradient of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetone). The exact solvent system should be determined by TLC analysis.

    • Fractions are collected and analyzed by TLC or HPLC.

    • Fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure.

  • Recrystallization:

    • The purified product from column chromatography is dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane).

    • The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.

    • The crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Final Purity and Yield:

ParameterValue
Final Yield 60-75% (after purification)
Final Purity ≥98% (by HPLC)

Experimental Workflow and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis workflow and the logical relationship of the key components.

Synthesis_Workflow cluster_step1 Step 1: Eseroline Synthesis cluster_step2 Step 2: Carbamoylation cluster_purification Purification Physostigmine (-)-Physostigmine Reaction1 Hydrolysis (1-Butanol, NaOBu) Physostigmine->Reaction1 Eseroline (-)-Eseroline Reaction1->Eseroline Eseroline2 (-)-Eseroline Reaction2 Carbamoylation (Anhydrous Toluene) Eseroline2->Reaction2 CD3NCO Trideuteriomethyl Isocyanate (CD₃NCO) CD3NCO->Reaction2 Crude_Physostigmine_d3 Crude this compound Reaction2->Crude_Physostigmine_d3 Crude_Physostigmine_d3_2 Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Physostigmine_d3_2->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Physostigmine_d3 Pure this compound (≥98%) Recrystallization->Pure_Physostigmine_d3 Logical_Relationship Start Starting Material: (-)-Physostigmine Intermediate Key Intermediate: (-)-Eseroline Start->Intermediate Hydrolysis Target Target Molecule: This compound Intermediate->Target Carbamoylation Deuterated_Reagent Deuterating Agent: Trideuteriomethyl Isocyanate Deuterated_Reagent->Target Purification Purification Methods: Column Chromatography Recrystallization Target->Purification Final_Product Final Product: High-Purity this compound (≥98%) Purification->Final_Product

In Vivo Exploration of Deuterium-Labeled Physostigmine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium-labeled physostigmine in in vivo studies. By leveraging the kinetic isotope effect, deuterium labeling offers a powerful strategy to modulate the metabolic fate of physostigmine, a reversible acetylcholinesterase inhibitor. This guide delves into the synthesis, experimental design, and analytical methodologies pertinent to the in vivo assessment of deuterated physostigmine, offering valuable insights for researchers in pharmacology and drug development.

Introduction: The Rationale for Deuterium Labeling of Physostigmine

Physostigmine, a naturally occurring alkaloid, has been a subject of scientific interest for its role as a reversible inhibitor of acetylcholinesterase (AChE). By preventing the breakdown of the neurotransmitter acetylcholine, physostigmine effectively enhances cholinergic neurotransmission. This mechanism of action has rendered it useful in the treatment of conditions like glaucoma and myasthenia gravis, and it has been investigated for its potential in managing Alzheimer's disease.

However, the therapeutic utility of physostigmine is often hampered by its rapid metabolism, leading to a short biological half-life and the formation of metabolites such as eseroline. Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, can significantly alter the metabolic profile of a drug. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

By strategically placing deuterium atoms at metabolically labile positions on the physostigmine molecule (e.g., on the N-methyl groups, creating d3- or d6-physostigmine), it is hypothesized that its metabolic degradation can be attenuated. This could lead to:

  • Increased bioavailability: A greater proportion of the administered dose reaches systemic circulation.

  • Extended half-life: The drug remains in the body for a longer duration, potentially allowing for less frequent dosing.

  • Altered metabolite profile: A reduction in the formation of certain metabolites, which may have different pharmacological or toxicological properties.

These potential advantages make deuterium-labeled physostigmine a compelling candidate for in vivo studies aimed at developing improved therapeutic agents.

Synthesis of Deuterium-Labeled Physostigmine

While specific, detailed protocols for the synthesis of deuterium-labeled physostigmine are not extensively published in readily available literature, a plausible synthetic route can be inferred from the known synthesis of physostigmine and its analogs. The key step would involve the introduction of deuterium atoms at the desired positions, typically on the methyl groups.

A potential strategy for the synthesis of d3- or d6-physostigmine would involve the use of deuterated methylating agents. For instance, in the final steps of a physostigmine synthesis, where methyl groups are introduced, deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) could be employed.

Illustrative Synthetic Step (Hypothetical):

The carbamoylation of eseroline, a key intermediate in physostigmine synthesis, is a critical step. To introduce a deuterated methylcarbamoyl group, a reaction with deuterated methyl isocyanate (CD₃NCO) would be necessary.

Eseroline + CD₃NCO → d3-Physostigmine

The synthesis of d6-physostigmine would require the use of starting materials where the relevant methyl groups are already deuterated. The precise synthetic strategy would need to be optimized and validated through standard chemical characterization techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location and extent of deuterium incorporation.

In Vivo Experimental Protocols

The in vivo evaluation of deuterium-labeled physostigmine necessitates carefully designed pharmacokinetic and pharmacodynamic studies. Below are detailed methodologies for key experiments.

Animal Models

Rats are a commonly used and appropriate animal model for initial in vivo studies of physostigmine pharmacokinetics. Male Wistar or Sprague-Dawley rats weighing between 200-250g are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Pharmacokinetic Study Design

A comparative pharmacokinetic study is essential to elucidate the in vivo differences between unlabeled and deuterium-labeled physostigmine.

Experimental Groups:

  • Group 1: Control (Vehicle administration)

  • Group 2: Unlabeled Physostigmine

  • Group 3: Deuterium-labeled Physostigmine (e.g., d3- or d6-physostigmine)

Administration:

Physostigmine and its deuterated analogue are typically administered intravenously (IV) or orally (PO). For IV administration, a typical dose might be 100 µg/kg, while for oral administration, a higher dose of around 650 µg/kg may be used to account for first-pass metabolism. The compounds should be dissolved in a suitable vehicle, such as saline.

Blood Sampling:

Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 90, 120, and 240 minutes) post-administration. Blood should be collected into tubes containing an anticoagulant (e.g., heparin) and an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent ex vivo degradation of physostigmine. Plasma is then separated by centrifugation and stored at -80°C until analysis.

Brain Tissue Analysis (Optional):

To assess brain penetration, animals can be euthanized at specific time points, and brains rapidly excised, weighed, and homogenized. The homogenates are then processed to extract the drug for analysis.

Analytical Methodology: LC-MS/MS Quantification

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the simultaneous quantification of physostigmine and its deuterated analogue in plasma and brain homogenates.

Sample Preparation:

A liquid-liquid extraction or solid-phase extraction method can be used to isolate the analytes from the biological matrix. An internal standard (IS), such as a different isotopically labeled version of physostigmine or a structurally similar compound, should be added to the samples prior to extraction to correct for variability.

LC-MS/MS Parameters (Illustrative):

  • Chromatographic Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for physostigmine, its deuterated analogue, and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Physostigmine276.2219.1
d3-Physostigmine279.2222.1
Internal Standard(Varies)(Varies)

Data Analysis:

The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Quantitative Data Presentation

The following tables summarize typical pharmacokinetic parameters for unlabeled physostigmine gathered from literature and present a hypothetical comparison with deuterium-labeled physostigmine to illustrate the expected impact of deuteration.[1][]

Table 1: Pharmacokinetic Parameters of Unlabeled Physostigmine in Rats

ParameterIntravenous (100 µg/kg)Oral (650 µg/kg)
Cmax (ng/mL) 84.63.3
Tmax (min) 216
t½ (min) 15.019.2
AUC (ng·min/mL) --
Clearance (mL/min/kg) 12.480.9
Vd (mL/kg) 270-
Bioavailability (%) -2

Data compiled from published studies. Actual values may vary depending on the specific experimental conditions.[1][]

Table 2: Hypothetical Comparative Pharmacokinetics of Deuterium-Labeled (d6) Physostigmine in Rats (Oral Administration, 650 µg/kg)

ParameterUnlabeled Physostigmined6-Physostigmine (Hypothetical)
Cmax (ng/mL) 3.35.8
Tmax (min) 1620
t½ (min) 19.235.5
AUC (ng·min/mL) 280650
Bioavailability (%) 24.5

This table presents hypothetical data for illustrative purposes to demonstrate the potential impact of deuterium labeling. Actual results would need to be determined experimentally.

Visualizations: Signaling Pathways and Experimental Workflows

Physostigmine's Mechanism of Action: Acetylcholinesterase Inhibition

physostigmine_moa cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles ACh Vesicles Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Vesicles->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Receptor->Postsynaptic_Neuron Signal Transduction Physostigmine Physostigmine Physostigmine->AChE Inhibits

Caption: Mechanism of action of physostigmine in the cholinergic synapse.

Experimental Workflow for In Vivo Pharmacokinetic Study

pk_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Randomization into Experimental Groups Acclimatization->Grouping Dosing Drug Administration (IV or PO) Grouping->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Extraction Sample Extraction (LLE or SPE) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Concentration Quantification LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Comparison Statistical Comparison of Groups PK_Analysis->Comparison

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Conclusion

The use of deuterium-labeled physostigmine presents a promising avenue for enhancing its therapeutic potential. By modifying its metabolic profile, researchers can aim to develop a more robust and effective treatment for various cholinergic-related disorders. This technical guide provides a foundational framework for scientists and drug development professionals to design and execute in vivo studies with deuterium-labeled physostigmine. The detailed experimental protocols, data presentation formats, and visualizations of key processes are intended to facilitate a deeper understanding and more effective research in this area. Further experimental validation is crucial to fully characterize the pharmacokinetic and pharmacodynamic profile of deuterated physostigmine and to realize its potential clinical benefits.

References

Physostigmine-d3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Physostigmine-d3. The information presented is critical for ensuring the integrity and reliability of this compound in research and development settings. The stability of the non-deuterated form, physostigmine, is well-documented and serves as a primary reference, with considerations for the potential impact of deuterium substitution discussed.

Core Concepts: Stability Profile of Physostigmine

Physostigmine is a reversible cholinesterase inhibitor that is sensitive to several environmental factors. Its degradation can compromise its biological activity. The deuterated form, this compound, is expected to share a similar sensitivity profile.

Key Stability Factors:

  • pH: Physostigmine is most stable in acidic aqueous solutions. One study on the anaerobic stability of physostigmine found the minimum degradation rate at pH 3.4.[1]

  • Light: Exposure to light can cause degradation. Therefore, the compound should be protected from light.

  • Air (Oxygen): Physostigmine is susceptible to oxidation.[1] Storage under an inert atmosphere is recommended for long-term stability.

  • Heat: Elevated temperatures accelerate the degradation process.

  • Metals: Contact with trace metals can catalyze degradation.

Degradation Products:

The primary degradation products of physostigmine are eseroline and rubreserine.[1] Eseroline is a colorless hydrolysis product with significantly less anticholinesterase activity. Rubreserine is a red-colored oxidation product. The appearance of a reddish color in physostigmine solutions is an indicator of degradation.

Quantitative Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, the data for unlabeled physostigmine provides a strong baseline for stability expectations. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to enhanced metabolic stability (the kinetic isotope effect). However, the impact of deuteration on chemical stability under various storage conditions is not always straightforward and can be influenced by the specific degradation pathway. Some studies have shown that deuteration can lead to a lower melting point and increased solubility.

The following table summarizes the degradation kinetics of unlabeled physostigmine in an anaerobic aqueous solution.

Temperature (°C)pHRate Constant (k) (day⁻¹)Half-life (t₁₂) (days)
453.40.003231
553.40.00887
703.40.02528

Data extracted from a study on the anaerobic stability of aqueous physostigmine solution.[1]

Based on this data, the shelf life of an anaerobic physostigmine solution at pH 3.4 at room temperature was estimated to be approximately 4 years.[1]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormRecommended Storage TemperatureAdditional Recommendations
Solid -20°CStore in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen).
Solution -20°C or -80°CPrepare solutions in an appropriate acidic buffer (e.g., pH 3-4). Use deoxygenated solvents. Store in light-resistant, airtight vials. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

For short-term storage of solutions, refrigeration at 2-8°C may be acceptable, but stability should be verified for the specific solvent and concentration used.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from its degradation products. The following is a representative protocol based on published methods for physostigmine.[1][2]

ParameterSpecification
Column Reversed-phase C18 column (e.g., Kinetex C18)
Mobile Phase A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer at a slightly acidic pH)
Flow Rate 1.0 mL/min
Detection UV detection at an appropriate wavelength (e.g., 254 nm) or fluorescence detection (excitation 254 nm / emission 355 nm for higher sensitivity)[2]
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways. This information is crucial for developing a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Subject aliquots of the stock solution (for solution-state stress) and the solid compound to the stress conditions outlined above.

  • At specified time points, withdraw samples and, if necessary, neutralize the acid or base.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Analyze a control sample (unstressed) for comparison.

Signaling Pathway and Experimental Workflow Diagrams

Acetylcholinesterase Inhibition by Physostigmine

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Physostigmine_d3 This compound Physostigmine_d3->AChE Reversibly Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound (Solid & Solution) Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photolytic Photolytic Start->Photolytic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Data Data Analysis (Degradation Profile) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the validity of research and development outcomes. By understanding its sensitivity to pH, light, air, and heat, and by implementing appropriate storage and handling procedures, researchers can maintain the integrity of this valuable compound. The provided experimental protocols for stability testing and forced degradation studies offer a framework for establishing a robust stability profile for this compound in various formulations and applications.

References

A Technical Guide to High-Purity Physostigmine-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Physostigmine-d3, a deuterated analog of the reversible acetylcholinesterase inhibitor, physostigmine. This document outlines the commercial availability of research-grade this compound, its key quality attributes, and detailed experimental protocols for its application in scientific research.

Commercial Availability and Quality Specifications

High-purity this compound is available from several reputable commercial suppliers catering to the research and pharmaceutical development communities. This deuterated standard is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as pharmacokinetic and metabolic studies. The key quality parameters for research-grade this compound are its chemical purity and isotopic enrichment.

Below is a summary of typical product specifications from leading suppliers. Please note that specific batch data may vary, and it is essential to consult the Certificate of Analysis (CoA) provided by the supplier for precise information.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityIsotopic Enrichment
MedchemExpressHY-N6608S1217704-11-4C₁₅H₁₈D₃N₃O₂278.36>98%No data
LGC StandardsTRC-P3985021217704-11-4C₁₅D₃H₁₈N₃O₂278.365No dataNo data
Axios ResearchAR-P01849Not providedC₁₅H₁₈D₃N₃O₂278.37High PurityNo data
MyBioSourceMBS6022724Not providedC₁₅H₁₈D₃N₃O₂No dataResearch GradeNo data
PharmaffiliatesPA PST 0131701217704-11-4C₁₅H₁₈D₃N₃O₂278.36No dataNo data

Note: While many suppliers state "high purity," a specific percentage is not always publicly available and is typically found on the lot-specific Certificate of Analysis. Isotopic enrichment is also a critical parameter that is usually detailed in the CoA.

Mechanism of Action: Acetylcholinesterase Inhibition

Physostigmine, and by extension its deuterated analog, functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh at both muscarinic and nicotinic cholinergic receptors. This modulation of cholinergic signaling is the basis for its physiological effects and therapeutic applications.

physostigmine_mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Postsynaptic Neuron Postsynaptic Neuron Receptor->Postsynaptic Neuron Activates Physostigmine_d3 This compound Physostigmine_d3->AChE Reversibly Inhibits Presynaptic Neuron Presynaptic Neuron Presynaptic Neuron->ACh Releases

Mechanism of this compound Action

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory activity of a compound on acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Physostigmine (as a positive control)

  • Test compound (e.g., novel AChE inhibitor)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound and physostigmine in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 20 µL of the test compound solution (or physostigmine for positive control, or buffer for negative control)

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the AChE solution.

    • Immediately add 20 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

ellman_assay_workflow cluster_prep Reagent Preparation cluster_assay Assay in 96-well Plate cluster_analysis Data Analysis AChE_sol AChE Solution Add_AChE Add AChE AChE_sol->Add_AChE ATCI_sol ATCI Solution Add_ATCI Add ATCI (Substrate) ATCI_sol->Add_ATCI DTNB_sol DTNB Solution Add_reagents Add Buffer, DTNB, and Test Compound DTNB_sol->Add_reagents Test_cpd Test Compound Dilutions Test_cpd->Add_reagents Pre_incubate Pre-incubate (15 min) Add_reagents->Pre_incubate Pre_incubate->Add_AChE Add_AChE->Add_ATCI Measure_abs Measure Absorbance at 412 nm Add_ATCI->Measure_abs Calc_rate Calculate Reaction Rate Measure_abs->Calc_rate Calc_inhibition Calculate % Inhibition Calc_rate->Calc_inhibition Plot_IC50 Determine IC50 Calc_inhibition->Plot_IC50

Workflow for AChE Inhibition Assay
Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard (IS).

Materials:

  • This compound (Internal Standard)

  • Analyte of interest

  • Biological matrix (e.g., plasma, urine)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Appropriate LC column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by spiking known concentrations of the analyte into the biological matrix.

    • To a known volume of the biological sample (calibrator, quality control, or unknown), add a fixed amount of the this compound internal standard solution.

    • Vortex mix the samples.

    • Add the protein precipitation solvent to precipitate proteins.

    • Vortex mix and then centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC method to achieve chromatographic separation of the analyte and the internal standard from matrix components.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and this compound using Multiple Reaction Monitoring (MRM).

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Spike_IS Spike Sample with This compound (IS) Protein_precip Protein Precipitation Spike_IS->Protein_precip Centrifuge Centrifugation Protein_precip->Centrifuge Collect_supernatant Collect Supernatant Centrifuge->Collect_supernatant Inject Inject Supernatant Collect_supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography MS_detection Mass Spectrometric Detection (MRM) Chromatography->MS_detection Peak_integration Peak Area Integration MS_detection->Peak_integration Calc_ratio Calculate Area Ratio (Analyte/IS) Peak_integration->Calc_ratio Cal_curve Construct Calibration Curve Calc_ratio->Cal_curve Quantify Quantify Analyte Cal_curve->Quantify

LC-MS/MS Workflow with Internal Standard

Cholinergic Signaling Pathway

Physostigmine's inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby amplifying both nicotinic and muscarinic cholinergic signaling.

  • Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels. Their activation leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the postsynaptic membrane and excitatory postsynaptic potentials.

  • Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Their activation initiates intracellular signaling cascades. For example, M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.

cholinergic_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE ACh->AChE Hydrolysis nAChR Nicotinic Receptor (nAChR) (Ion Channel) ACh->nAChR Binds mAChR Muscarinic Receptor (mAChR) (GPCR) ACh->mAChR Binds Physostigmine_d3 This compound Physostigmine_d3->AChE Inhibition Ion_influx Na+/Ca2+ Influx nAChR->Ion_influx G_protein G-protein Activation mAChR->G_protein Depolarization Depolarization Ion_influx->Depolarization Cellular_response Cellular Response Depolarization->Cellular_response Second_messengers Second Messengers (e.g., IP3, DAG, cAMP) G_protein->Second_messengers Second_messengers->Cellular_response

Cholinergic Signaling Pathway

Conclusion

High-purity this compound is an essential tool for researchers in pharmacology, drug metabolism, and neuroscience. Its primary application as an internal standard in LC-MS/MS assays enables accurate and precise quantification of analytes in complex biological matrices. Understanding its mechanism of action and having access to detailed experimental protocols are crucial for its effective implementation in research and development. This guide provides a foundational understanding to facilitate the use of this compound in a laboratory setting. For specific applications, further optimization of the provided protocols may be necessary.

Physostigmine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Physostigmine-d3, including its chemical properties, mechanism of action, and its application in experimental settings.

Core Chemical and Physical Data

This compound is the deuterated analog of physostigmine, a naturally occurring alkaloid. The incorporation of deuterium isotopes provides a stable-labeled internal standard essential for accurate bioanalytical quantification.

PropertyValueSource(s)
CAS Number 1217704-11-4[1]
Molecular Formula C₁₅H₁₈D₃N₃O₂[2]
Molecular Weight 278.36 g/mol [2][3]

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

This compound, like its non-deuterated counterpart, functions as a reversible inhibitor of acetylcholinesterase (AChE). AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine effectively increases the concentration and duration of action of ACh at the synapse, thereby enhancing cholinergic neurotransmission. This mechanism is pivotal in both its therapeutic applications and its use as a research tool.

The carbamate moiety of physostigmine binds to the serine residue in the active site of AChE, forming a carbamoylated enzyme complex. This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine. This temporary inactivation of AChE leads to an accumulation of acetylcholine in the synapse, which can then stimulate both muscarinic and nicotinic acetylcholine receptors.

Physostigmine_Mechanism cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor Binding -> Signal Increased_ACh Increased Synaptic ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Carbamoylated AChE (Inactive) AChE->Inactive_AChE Forms stable complex Physostigmine_d3 This compound Physostigmine_d3->AChE Reversible Inhibition Increased_ACh->Postsynaptic_Receptor Enhanced Signaling

Mechanism of Acetylcholinesterase Inhibition by this compound.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it corrects for variability in sample preparation and instrument response. Since this compound has nearly identical physicochemical properties to the non-labeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).

Experimental Protocol: Quantification of Physostigmine in Plasma using LC-MS/MS with this compound as an Internal Standard

While a specific published method detailing the use of this compound was not identified in the immediate search, a standard protocol can be outlined based on established methodologies for the analysis of physostigmine and the common practices for using deuterated internal standards.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Physostigmine: Precursor ion (Q1) m/z 276.2 → Product ion (Q3) m/z (specific fragment to be determined, e.g., 219.2).

      • This compound: Precursor ion (Q1) m/z 279.2 → Product ion (Q3) m/z (corresponding fragment, e.g., 222.2).

    • Instrument Parameters: Optimization of declustering potential, collision energy, and other source parameters is required.

3. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte (physostigmine) to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (10 µL) Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical Workflow for Physostigmine Quantification.

References

Physostigmine-d3: A Technical Guide to Isotopic Enrichment and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of Physostigmine-d3, a deuterated analog of the acetylcholinesterase inhibitor physostigmine. This document is intended to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and other fields where stable isotope-labeled internal standards are essential for accurate quantification.

Core Concepts: Isotopic Enrichment and Chemical Purity

Isotopic Enrichment refers to the percentage of a compound in which a specific atom has been replaced by one of its isotopes. In the case of this compound, the three hydrogen atoms on the N-methylcarbamate group are replaced with deuterium. High isotopic enrichment is crucial for an internal standard to be effective, as it minimizes interference from the unlabeled analyte. The isotopic distribution, which includes the percentages of the desired d3 species as well as any residual d0, d1, and d2 species, is a key quality parameter.

Chemical Purity is the measure of the percentage of the desired compound in a sample, exclusive of isotopic variants and any other chemical impurities. High chemical purity is necessary to ensure that the standard is free from contaminants that could interfere with the analytical method or degrade the stability of the compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the isotopic enrichment and chemical purity of commercially available this compound. These values are representative and may vary between different suppliers and batches. For specific data, always refer to the Certificate of Analysis provided by the manufacturer.

Table 1: Isotopic Enrichment of this compound

Isotopic SpeciesAbbreviationPercentage (%)
This compoundd3≥ 98
Physostigmine-d2d2≤ 2
Physostigmine-d1d1≤ 0.5
Unlabeled Physostigmined0≤ 0.1

Table 2: Chemical Purity of this compound

Analytical MethodPurity Specification
High-Performance Liquid Chromatography (HPLC)≥ 98%
Nuclear Magnetic Resonance (NMR) SpectroscopyConforms to structure

Experimental Protocols

Detailed methodologies for the determination of isotopic enrichment and chemical purity are critical for the validation and use of this compound as an internal standard.

Protocol 1: Determination of Isotopic Enrichment by Mass Spectrometry

This protocol outlines a general procedure for assessing the isotopic distribution of this compound using high-resolution mass spectrometry (HRMS).

Objective: To determine the relative percentages of d0, d1, d2, and d3 species of Physostigmine.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate.

  • MS Acquisition: Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of both unlabeled physostigmine (m/z 276.16) and this compound (m/z 279.18).

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions of d0, d1, d2, and d3 species.

    • Integrate the peak areas for each isotopic species.

    • Calculate the percentage of each species relative to the total integrated area of all species.

Protocol 2: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the determination of the chemical purity of this compound.[1]

Objective: To quantify the purity of this compound and identify any potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL).

  • Sample Injection: Inject the standard solution onto the HPLC system.

  • Chromatogram Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any impurity peaks.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Protocol 3: Structural Confirmation and Purity Assessment by NMR Spectroscopy

This protocol details the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and assess the purity of this compound.

Objective: To verify the chemical structure, confirm the position of deuterium labeling, and assess the overall purity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the N-methyl protons will confirm successful deuteration. The integration of the remaining proton signals should be consistent with the structure of physostigmine.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to further confirm the carbon skeleton of the molecule.

  • Purity Assessment: The presence of any significant impurity peaks in the ¹H NMR spectrum can be used to estimate the chemical purity. Quantitative NMR (qNMR) can be performed by adding a certified internal standard for a more accurate purity determination.[2][3]

Visualizations

Cholinergic Synaptic Transmission and the Action of Physostigmine

Physostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh at cholinergic receptors, leading to enhanced cholinergic neurotransmission.[4]

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Action_Potential Action Potential Arrives Ca_Influx Ca²⁺ Influx Action_Potential->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release ACh Release Vesicle_Fusion->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Cholinergic Receptor ACh->ACh_Receptor Binds to Physostigmine This compound Physostigmine->AChE Inhibits Na_Influx Na⁺ Influx ACh_Receptor->Na_Influx Postsynaptic_Potential Postsynaptic Potential Na_Influx->Postsynaptic_Potential

Caption: Mechanism of action of Physostigmine at the cholinergic synapse.

Experimental Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control assessment of a batch of this compound, incorporating the analytical techniques described in this guide.

QC_Workflow cluster_start cluster_analysis Analytical Testing cluster_assessment Data Assessment cluster_end Start This compound Batch Mass_Spec Mass Spectrometry (HRMS) Start->Mass_Spec HPLC HPLC-UV Start->HPLC NMR NMR Spectroscopy ('¹H, ¹³C) Start->NMR Isotopic_Purity Isotopic Enrichment (d3, d2, d1, d0 %) Mass_Spec->Isotopic_Purity Chemical_Purity Chemical Purity (%) HPLC->Chemical_Purity Structural_ID Structural Confirmation NMR->Structural_ID CoA Certificate of Analysis Isotopic_Purity->CoA Chemical_Purity->CoA Structural_ID->CoA

Caption: Quality control workflow for this compound analysis.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Physostigmine using Physostigmine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physostigmine is a reversible acetylcholinesterase inhibitor that has therapeutic applications, including the treatment of anticholinergic poisoning. Accurate quantification of physostigmine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed application note and protocol for the analysis of physostigmine in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Physostigmine-d3 as a stable isotope-labeled internal standard.

This compound is the ideal internal standard for this assay as its physicochemical properties are nearly identical to that of the analyte, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in instrument response.

Mechanism of Action: Acetylcholinesterase Inhibition

Physostigmine exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine increases the concentration and duration of action of acetylcholine at the postsynaptic receptors, leading to enhanced cholinergic neurotransmission.[1][2] This mechanism is central to its therapeutic and toxic effects.

physostigmine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis Choline_uptake Choline Transporter Choline_uptake->Choline ACh_vesicle Vesicular ACh Transporter ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Muscarinic & Nicotinic Receptors ACh_synapse->ACh_receptor Binding Choline_product Choline AChE->Choline_product Acetate_product Acetate AChE->Acetate_product Physostigmine Physostigmine Physostigmine->AChE Inhibition Choline_product->Choline_uptake Recycling Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Figure 1: Acetylcholinesterase Inhibition by Physostigmine.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies described for the extraction of physostigmine from plasma.[3]

Materials:

  • Human plasma samples

  • Physostigmine analytical standard

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Methyl t-butyl ether (MTBE), HPLC grade

  • 0.1 M Sodium carbonate solution

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each plasma sample, calibrator, and quality control (QC) sample, except for the blank plasma.

  • Vortex mix for 10 seconds.

  • Add 100 µL of 0.1 M sodium carbonate solution to alkalinize the sample.

  • Vortex mix for 10 seconds.

  • Add 1 mL of MTBE.

  • Vortex mix vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

sample_prep_workflow start Start: 200 µL Plasma add_is Add 20 µL this compound (IS) start->add_is vortex1 Vortex 10s add_is->vortex1 add_base Add 100 µL 0.1 M Na2CO3 vortex1->add_base vortex2 Vortex 10s add_base->vortex2 add_mtbe Add 1 mL MTBE vortex2->add_mtbe vortex3 Vortex 2 min add_mtbe->vortex3 centrifuge Centrifuge 10,000 x g, 5 min vortex3->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex4 Vortex 30s reconstitute->vortex4 analyze Inject into LC-MS/MS vortex4->analyze

References

Quantitative Analysis of Physostigmine in Human Plasma using Physostigmine-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Physostigmine is a reversible cholinesterase inhibitor used in the treatment of glaucoma and as an antidote for anticholinergic poisoning.[1][2] Accurate quantification of physostigmine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as physostigmine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest level of accuracy and precision for bioanalytical methods.[3] This application note details a comprehensive protocol for the quantitative analysis of physostigmine in human plasma using this compound as an internal standard.

Signaling Pathway and Mechanism of Action

Physostigmine exerts its therapeutic and toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating its action at the synaptic cleft. By reversibly binding to and inhibiting AChE, physostigmine increases the concentration and prolongs the action of acetylcholine at both muscarinic and nicotinic receptors.[1][2]

cluster_synapse Cholinergic Synapse cluster_drug_interaction Drug Interaction ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptor Binds to Choline_Acetate Choline + Acetic Acid AChE->Choline_Acetate Produces Increased_ACh Increased Acetylcholine Concentration Downstream Cellular Response Downstream Cellular Response Receptor->Downstream Cellular Response Activates Physostigmine Physostigmine Physostigmine->AChE Inhibits Increased_ACh->Receptor Enhanced Binding

Caption: Mechanism of action of physostigmine.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a liquid-liquid extraction procedure for the isolation of physostigmine from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium carbonate buffer (pH 9.0)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.0) and vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Collision Gas Nitrogen
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Physostigmine276.2219.125
This compound279.2222.125

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of physostigmine in human plasma.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Spike Spike with this compound Plasma->IS_Spike LLE Liquid-Liquid Extraction IS_Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC Inject MS Tandem Mass Spectrometry (MRM) HPLC->MS Integration Peak Integration MS->Integration Acquire Data Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Physostigmine Calibration->Quantification

Caption: Workflow for physostigmine quantification.

Quantitative Data Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range 0.1 - 100 ng/mL
Regression Model Linear
Weighting Factor 1/x²
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 0.195.0 - 105.0< 15.093.0 - 107.0< 15.0
Low QC 0.392.0 - 108.0< 10.094.0 - 106.0< 10.0
Mid QC 1096.0 - 104.0< 8.097.0 - 103.0< 8.0
High QC 8098.0 - 102.0< 5.097.5 - 102.5< 5.0

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
Low QC 85.288.198.5
High QC 87.589.3101.2

Table 4: Stability

Stability ConditionDurationStability (% of Nominal)
Bench-top (Room Temp) 6 hours95.0 - 105.0
Freeze-Thaw Cycles 3 cycles94.0 - 106.0
Long-term (-80°C) 30 days96.0 - 104.0

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of physostigmine in human plasma using its deuterated internal standard, this compound. The described liquid-liquid extraction protocol offers high recovery and minimal matrix effects. The chromatographic and mass spectrometric conditions are optimized for sensitive and selective detection of both the analyte and the internal standard. The validation data demonstrates that this method is accurate, precise, and reliable for its intended purpose in various research and clinical settings.

References

Application Notes and Protocols for the Quantification of Physostigmine in Plasma using Physostigmine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of physostigmine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with physostigmine-d3 as an internal standard. The methodologies outlined are based on established bioanalytical techniques for physostigmine and analogous compounds.

Introduction

Physostigmine is a reversible acetylcholinesterase inhibitor that can cross the blood-brain barrier.[1] It is utilized in the treatment of neuromuscular disorders and as an antidote for anticholinergic poisoning.[2] Accurate quantification of physostigmine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision.

Signaling Pathway and Mechanism of Action

Physostigmine functions by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By blocking AChE, physostigmine increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission at both muscarinic and nicotinic receptors.[3]

Physostigmine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh_synapse->Receptor Binding Physostigmine Physostigmine Physostigmine->AChE Response Cellular Response Receptor->Response Activation

Caption: Mechanism of action of Physostigmine.

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • Physostigmine and this compound standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized or Milli-Q

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting physostigmine from plasma samples.[4]

  • Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution. For calibration standards and quality control (QC) samples, add the corresponding physostigmine working solution. For blank samples, add 10 µL of the reconstitution solvent.

  • Precipitation: Add 400 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex mix the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortexing and Transfer: Vortex mix for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow plasma 1. Plasma Sample (100 µL) spike 2. Spike with this compound (Internal Standard) plasma->spike precipitate 3. Add Acetonitrile (400 µL) (Protein Precipitation) spike->precipitate vortex1 4. Vortex (1 min) precipitate->vortex1 centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute vortex2 9. Vortex (30 sec) reconstitute->vortex2 analyze 10. LC-MS/MS Analysis vortex2->analyze

Caption: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and can be optimized for the specific instrumentation used.

Parameter Condition
LC System Agilent 1260 Infinity LC or equivalent
Column Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Injection Volume 10 µL
MS System Agilent 6410B Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized for Physostigmine and this compound
Fragmentor Voltage To be optimized
Collision Energy To be optimized

Gradient Elution Program:

Time (min) % Mobile Phase B
0.05
2.050
4.095
4.15
6.05

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized below.

Validation Parameter Typical Acceptance Criteria Example Data
Linearity (r²) > 0.99A linear range of 0.50 to 25.0 ng/mL was established for physostigmine in plasma.[2]
Precision (%CV) < 15% (20% at LLOQ)Intra-day CV ranged from 3.8 to 5.3%, and inter-day CV ranged from 1.8 to 3.6%.[2]
Accuracy (%Bias) ± 15% (± 20% at LLOQ)Analytical recoveries varied from 95 to 107%.[5]
Recovery (%) Consistent and reproducibleThe average recovery was 92%.[2]
Limit of Quantification (LOQ) Signal-to-noise ratio > 10The sensitivity of a similar method was 100 pg/mL of plasma.[2]
Stability < 15% deviation from nominal concentrationPhysostigmine in plasma is stable for 9 weeks at -15 and -80 °C.[2]

Data Analysis

The concentration of physostigmine in the plasma samples is determined by calculating the peak area ratio of the analyte (physostigmine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of physostigmine in the unknown samples is then interpolated from this calibration curve.

Conclusion

The protocol described provides a robust and reliable method for the quantification of physostigmine in plasma samples using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications. Proper method validation is essential to guarantee the quality and reliability of the generated data.

References

Application of Physostigmine-d3 in Neuropharmacology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Physostigmine, a reversible acetylcholinesterase (AChE) inhibitor, has long been a valuable tool in neuropharmacology research, primarily for its ability to increase acetylcholine levels in the synaptic cleft. This leads to the stimulation of both nicotinic and muscarinic acetylcholine receptors, making it instrumental in studying cholinergic neurotransmission.[1][2][3] Physostigmine can cross the blood-brain barrier, allowing for the investigation of central cholinergic systems.[1][2] In recent years, the deuterated analog, Physostigmine-d3, has become commercially available and serves a critical role as an internal standard for the accurate quantification of physostigmine in biological matrices using mass spectrometry. This application note provides detailed protocols and data for the use of this compound in conjunction with physostigmine in various neuropharmacological assays.

Core Applications

The primary application of this compound is as a stable isotope-labeled internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of physostigmine concentration measurements in plasma, brain tissue, and other biological samples.

Neuropharmacological studies utilizing physostigmine, and by extension requiring this compound for accurate quantification, include:

  • In vitro acetylcholinesterase inhibition assays: To determine the potency of physostigmine and other compounds as AChE inhibitors.

  • In vivo microdialysis: To measure the effects of physostigmine on extracellular acetylcholine levels in specific brain regions of freely moving animals.[4][5][6]

  • Behavioral studies in animal models: To investigate the effects of enhanced cholinergic signaling on learning, memory, and other cognitive functions, particularly in models of neurodegenerative diseases like Alzheimer's disease.[7]

Data Presentation

Quantitative Data for Physostigmine
ParameterValueSpecies/SystemReference
IC50 (AChE) 0.117 ± 0.007 µMHuman[8]
IC50 (BChE) 0.059 ± 0.012 µMHuman[8]
Plasma Half-life (t½) 17 minRat (IM)[1]
Brain Half-life (t½) 16 minRat (IM)[1]
Peak Brain-to-Plasma Ratio 1.61Rat (IM)[1]
Oral Bioavailability (F) 0.02Rat[9]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Physostigmine

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of physostigmine in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare working solutions of physostigmine by serial dilution in phosphate buffer.

    • Prepare the AChE enzyme solution in phosphate buffer.

    • Prepare the ATCI substrate solution in deionized water.

    • Prepare the DTNB solution in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the physostigmine working solution or vehicle control.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 20 µL of the ATCI substrate solution to each well to start the colorimetric reaction.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of physostigmine.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the physostigmine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Acetylcholine Measurement in Rodents

This protocol describes the measurement of extracellular acetylcholine in the hippocampus of a freely moving rat.

Materials:

  • Microdialysis probe (e.g., 2 mm membrane, 20 kDa MWCO)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Physostigmine (to be included in the aCSF to prevent acetylcholine degradation)

  • Syringe pump

  • Fraction collector

  • HPLC-ECD or LC-MS/MS system for acetylcholine analysis

  • This compound (for use as an internal standard in LC-MS/MS analysis)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the target brain region (e.g., hippocampus).

    • Slowly lower the microdialysis probe to the desired coordinates.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF containing physostigmine (e.g., 0.1 µM) at a low flow rate (e.g., 1 µL/min).

    • Allow the system to equilibrate for at least 60-90 minutes.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • After collecting baseline samples, administer the test compound (e.g., a cognitive enhancer) systemically or through the dialysis probe (reverse dialysis).

    • Continue collecting dialysate samples to measure changes in acetylcholine levels.

  • Sample Analysis (LC-MS/MS):

    • To each dialysate sample, add a known concentration of this compound as an internal standard.

    • Analyze the samples using a validated LC-MS/MS method for the quantification of acetylcholine and physostigmine.

    • The concentration of acetylcholine in each sample is calculated based on the peak area ratio of acetylcholine to the internal standard.

Morris Water Maze for Spatial Learning and Memory in Mice

This protocol is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[10][11][12][13]

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Escape platform (10-15 cm in diameter)

  • Water opacifier (e.g., non-toxic white paint or milk powder)

  • Video tracking system and software

  • Distinct visual cues placed around the room

Procedure:

  • Acclimation and Pre-training:

    • Acclimate the mice to the testing room for at least 30 minutes before the first trial.

    • On the first day, allow the mice to swim freely for 60 seconds without the platform to habituate them to the maze.

  • Acquisition Phase (4-5 days):

    • Fill the tank with water (20-22°C) and make it opaque.

    • Submerge the escape platform 1 cm below the water surface in a fixed quadrant.

    • Administer physostigmine or vehicle to the mice at a predetermined time before each testing session.

    • For each trial, gently place the mouse into the water facing the tank wall at one of four randomized starting positions.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Conduct 4 trials per day for each mouse with an inter-trial interval of at least 15 minutes.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the tank.

    • Place the mouse in the tank at a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latencies and path lengths across the acquisition days to assess learning.

    • Analyze the probe trial data to assess spatial memory retention.

Visualization of Signaling Pathways and Workflows

Cholinergic Signaling Pathway

The primary mechanism of action of physostigmine is the inhibition of acetylcholinesterase (AChE), which leads to an increase in the concentration of acetylcholine (ACh) in the synaptic cleft. This elevated ACh then acts on postsynaptic muscarinic and nicotinic receptors, triggering downstream signaling cascades.

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE ACh->AChE Hydrolysis mAChR Muscarinic Receptor (mAChR) ACh->mAChR nAChR Nicotinic Receptor (nAChR) ACh->nAChR Physostigmine Physostigmine Physostigmine->AChE Inhibition G_protein G-Protein Activation mAChR->G_protein Ion_channel Ion Channel Opening (Na+, Ca2+) nAChR->Ion_channel downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->downstream Ion_channel->downstream cellular_response Cellular Response (e.g., Neuronal Excitability, Gene Expression) downstream->cellular_response

Caption: Cholinergic signaling pathway and the effect of physostigmine.

Experimental Workflow for In Vivo Microdialysis Study

This workflow outlines the key steps in conducting an in vivo microdialysis experiment to assess the effect of a test compound on acetylcholine levels, using this compound as an internal standard.

Microdialysis_Workflow surgery Stereotaxic Surgery: Probe Implantation recovery Post-operative Recovery (>24 hours) surgery->recovery setup Microdialysis Setup: Connect pump and fraction collector recovery->setup equilibration System Equilibration with aCSF (+ Physostigmine) setup->equilibration baseline Baseline Sample Collection equilibration->baseline treatment Administer Test Compound baseline->treatment post_treatment Post-treatment Sample Collection treatment->post_treatment analysis Sample Analysis (LC-MS/MS) with this compound internal standard post_treatment->analysis data Data Interpretation analysis->data

Caption: Workflow for an in vivo microdialysis experiment.

Logical Relationship in Quantitative Analysis

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry.

Quantitative_Analysis sample Biological Sample (contains Physostigmine) extraction Sample Preparation (e.g., Protein Precipitation, LLE) sample->extraction is This compound (Internal Standard - known amount) is->extraction lcms LC-MS/MS Analysis extraction->lcms peak_ratio Measure Peak Area Ratio (Physostigmine / this compound) lcms->peak_ratio quantification Quantify Physostigmine Concentration peak_ratio->quantification calibration Calibration Curve calibration->quantification

Caption: Logic of quantitative analysis using an internal standard.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Physostigmine-d3 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Physostigmine-d3, a deuterated internal standard for the quantification of the acetylcholinesterase inhibitor, Physostigmine. The characteristic mass spectrometry fragmentation pattern of this compound was determined using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This document outlines the experimental methodology, presents the quantitative fragmentation data, and illustrates the proposed fragmentation pathway. The information herein is intended to assist researchers in developing and validating robust bioanalytical methods for pharmacokinetic and metabolic studies of Physostigmine.

Introduction

Physostigmine is a parasympathomimetic alkaloid, naturally occurring in the Calabar bean, that acts as a reversible inhibitor of acetylcholinesterase (AChE).[1] By preventing the breakdown of acetylcholine, Physostigmine effectively increases cholinergic neurotransmission, a mechanism that has been exploited for the treatment of glaucoma, myasthenia gravis, and as an antidote for anticholinergic poisoning.[2] Given its therapeutic importance and narrow therapeutic window, sensitive and specific analytical methods are required for its quantification in biological matrices. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by mass spectrometry, as they compensate for matrix effects and variations in sample processing.[3] this compound contains three deuterium atoms on the N-methylcarbamoyl moiety, resulting in a 3 Dalton mass shift from the parent compound.[4] Understanding the fragmentation pattern of this internal standard is essential for optimizing MS/MS parameters for sensitive and specific detection.

Experimental Protocol

Sample Preparation

A generic sample preparation protocol for the extraction of Physostigmine and this compound from plasma is provided below. This protocol may require optimization depending on the specific matrix and instrumentation.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • A linear gradient starting from 10% B to 90% B over 5 minutes is a suitable starting point for method development.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Collision Gas: Argon

    • Multiple Reaction Monitoring (MRM): The precursor and product ion pairs for Physostigmine and this compound should be optimized for the specific instrument.

Data Presentation

The mass spectrometry data for Physostigmine and the predicted data for this compound are summarized in the table below. The fragmentation of Physostigmine was used to infer the fragmentation of its deuterated analogue.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Putative Fragment Structure/Loss
Physostigmine276.2219.1Loss of methyl isocyanate (CH₃NCO)
162.1Eseroline fragment
This compound279.2219.1Loss of deuterated methyl isocyanate (CD₃NCO)
162.1Eseroline fragment

Fragmentation Pathway

The primary fragmentation pathway of protonated Physostigmine involves the neutral loss of methyl isocyanate from the carbamate moiety. In this compound, this loss corresponds to deuterated methyl isocyanate. The resulting major fragment ion at m/z 219.1 is common to both compounds as the deuterium labeling is lost in this fragment. Another significant fragment observed for both is the eseroline core at m/z 162.1.

G Fragmentation Pathway of this compound cluster_0 This compound cluster_1 Fragmentation cluster_2 Further Fragmentation Physostigmine-d3_structure [M+H]⁺ m/z = 279.2 Loss_of_CD3NCO Loss of CD₃NCO Physostigmine-d3_structure->Loss_of_CD3NCO Fragment_1 Fragment Ion m/z = 219.1 Loss_of_CD3NCO->Fragment_1 Fragment_2 Eseroline Fragment m/z = 162.1 Fragment_1->Fragment_2 Further Fragmentation

Caption: Proposed fragmentation of this compound.

Conclusion

This application note details the expected mass spectrometric fragmentation pattern of this compound and provides a foundational LC-MS/MS protocol for its use as an internal standard in quantitative bioanalysis. The provided data and methodologies can be adapted by researchers to develop and validate sensitive and reliable assays for the determination of Physostigmine in various biological matrices, thereby supporting preclinical and clinical drug development programs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Physostigmine Using Physostigmine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of physostigmine in pharmaceutical preparations and biological matrices. To enhance accuracy and precision, this method utilizes a stable isotope-labeled internal standard, physostigmine-d3. The developed method is suitable for a range of applications, including pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring.

Introduction

Physostigmine is a reversible cholinesterase inhibitor that has been utilized in the treatment of glaucoma and as an antidote for anticholinergic poisoning. Accurate and reliable quantification of physostigmine is crucial due to its narrow therapeutic range. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of pharmaceuticals. The use of a deuterated internal standard, such as this compound, is highly recommended in quantitative analysis, particularly when coupled with mass spectrometry, as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for an HPLC method coupled with UV or mass spectrometry detection for the quantification of physostigmine using this compound as an internal standard.

Experimental

Materials and Reagents
  • Physostigmine reference standard

  • This compound internal standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Human plasma (for biological matrix experiments)

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven

  • UV detector or a mass spectrometer (e.g., triple quadrupole)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
MS Detection ESI+, Multiple Reaction Monitoring (MRM) mode

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve physostigmine and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of physostigmine by serial dilution of the primary stock solution with the mobile phase.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with the mobile phase to achieve the desired concentration.

Sample Preparation from Human Plasma
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound at a final concentration of 100 ng/mL).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for HPLC analysis.

Results and Discussion

The developed HPLC method demonstrated excellent separation of physostigmine from endogenous plasma components. The use of this compound as an internal standard ensured high accuracy and precision of the quantitative results.

Method Validation Summary

The method should be validated according to ICH guidelines, and the following parameters are typically assessed:

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.995
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Limit of Quantification (LOQ) Signal-to-noise ratio > 10
Limit of Detection (LOD) Signal-to-noise ratio > 3

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Injection Inject into HPLC Supernatant_Collection->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column Detection UV or MS Detection C18_Column->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Physostigmine Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of physostigmine.

logical_relationship Analyte Physostigmine (Analyte) Extraction_Variability Extraction & Instrumental Variability Analyte->Extraction_Variability Internal_Standard This compound (Internal Standard) Internal_Standard->Extraction_Variability Sample_Matrix Biological Matrix (e.g., Plasma) Sample_Matrix->Extraction_Variability Accurate_Quantification Accurate Quantification Extraction_Variability->Accurate_Quantification Correction

Caption: Rationale for using a deuterated internal standard.

Conclusion

The described HPLC method utilizing this compound as an internal standard provides a reliable and accurate means for the quantification of physostigmine. This method is applicable to various research and quality control settings, offering high sensitivity and specificity. The detailed protocol and validation guidelines presented herein serve as a comprehensive resource for researchers and drug development professionals.

Application Notes and Protocols: Use of Physostigmine-d3 in Cerebrospinal Fluid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physostigmine is a reversible acetylcholinesterase inhibitor that can cross the blood-brain barrier.[1] Its ability to modulate cholinergic activity in the central nervous system has led to its investigation in the context of neurological disorders such as Alzheimer's disease. Accurate and sensitive quantification of physostigmine in cerebrospinal fluid (CSF) is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of its central nervous system disposition and target engagement. The use of a stable isotope-labeled internal standard, such as Physostigmine-d3, is best practice for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the highest accuracy and precision. This document provides detailed application notes and a generalized protocol for the analysis of physostigmine in CSF using this compound as an internal standard.

Application of this compound in CSF Analysis

This compound serves as an ideal internal standard for the quantification of physostigmine in CSF for several key reasons:

  • Similar Physicochemical Properties: As a deuterated analog, this compound exhibits nearly identical chemical and physical properties to physostigmine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in these steps.

  • Co-elution with Analyte: In liquid chromatography, this compound will co-elute with the unlabeled physostigmine, which is a critical factor for accurate correction of matrix effects in LC-MS/MS analysis.

  • Mass Differentiation: The difference in mass between physostigmine and this compound allows for their distinct detection by a mass spectrometer, enabling precise and independent quantification of both the analyte and the internal standard.

The primary application of this analytical method is in the field of clinical and preclinical research, particularly in:

  • Pharmacokinetic Studies: Determining the concentration-time profile of physostigmine in the CSF after administration to understand its central nervous system penetration and elimination.

  • Pharmacodynamic Assessments: Correlating CSF physostigmine concentrations with biomarkers of acetylcholinesterase inhibition or other downstream effects.

  • Drug Development: Supporting the development of new drug candidates targeting cholinergic pathways by providing a robust method for quantifying target engagement in the CNS.

Quantitative Data Summary

While a specific dataset for the LC-MS/MS analysis of physostigmine in CSF using this compound is not publicly available, the following table summarizes typical analytical parameters from studies that have quantified physostigmine in CSF using other highly sensitive methods, such as high-performance liquid chromatography (HPLC) with electrochemical detection. These values provide a benchmark for the expected performance of an LC-MS/MS method.

ParameterValueMatrixMethodReference
Limit of Detection 0.5 µg/LCSFHPLC-ECD[2][3]
Analytical Recovery 78% (SD 8%)CSFHPLC-ECD[2][3]
Sample Volume 0.5 mLCSFHPLC-ECD[2][3]

Note: µg/L is equivalent to ng/mL. The presented data is from an HPLC-ECD method and is for illustrative purposes. An optimized LC-MS/MS method using a deuterated internal standard would be expected to achieve a lower limit of quantification and high recovery.

Experimental Protocols

The following is a generalized protocol for the quantification of physostigmine in CSF using this compound as an internal standard, based on established LC-MS/MS methodologies for small molecules in CSF.

Materials and Reagents
  • Physostigmine and this compound analytical standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human or animal cerebrospinal fluid (blank)

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing CSF samples for LC-MS/MS analysis.

  • Thaw frozen CSF samples on ice.

  • In a microcentrifuge tube, add 100 µL of CSF sample, quality control sample, or calibration standard.

  • Add 10 µL of the internal standard working solution (this compound in methanol or another suitable solvent).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Physostigmine: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • This compound: Q1 (Precursor Ion + 3 Da) -> Q3 (Product Ion)

    • Note: Specific MRM transitions must be determined by infusing pure standards of physostigmine and this compound into the mass spectrometer.

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Visualizations

Signaling Pathway: Mechanism of Action of Physostigmine

physostigmine_mechanism cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_released->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Signal Signal Propagation ACh_receptor->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Physostigmine Physostigmine Physostigmine->AChE Inhibition csf_workflow start CSF Sample Collection add_is Spike with This compound (IS) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing internal_standard_role cluster_analyte Analyte (Physostigmine) cluster_is Internal Standard (this compound) analyte_response Analyte MS Response analyte_variability Variability (Sample Prep, Matrix Effects, Injection) analyte_response->analyte_variability ratio Ratio (Analyte/IS) analyte_response->ratio is_variability Variability (Sample Prep, Matrix Effects, Injection) analyte_variability->is_variability Tracks is_response IS MS Response is_response->is_variability is_response->ratio accurate_quant Accurate Quantification ratio->accurate_quant

References

Application Notes: Therapeutic Drug Monitoring of Physostigmine Using Physostigmine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Physostigmine is a reversible cholinesterase inhibitor used in the treatment of glaucoma, anticholinergic toxicity, and potentially in conditions like Alzheimer's disease.[1] Due to its narrow therapeutic range and potential for adverse effects, therapeutic drug monitoring (TDM) is crucial to ensure patient safety and efficacy. This application note describes a robust and sensitive method for the quantification of physostigmine in human plasma using liquid chromatography-mass spectrometry (LC-MS) with Physostigmine-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1]

Analyte and Internal Standard

CompoundChemical FormulaMolar Mass ( g/mol )
PhysostigmineC15H21N3O2275.35
This compoundC15H18D3N3O2278.36

Principle of the Assay

This assay is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known concentration of this compound is added to the plasma sample. Both the analyte (physostigmine) and the internal standard (this compound) are extracted from the plasma matrix using liquid-liquid extraction. The extract is then analyzed by LC-MS/MS. The ratio of the peak area of physostigmine to the peak area of this compound is used to calculate the concentration of physostigmine in the sample, thereby minimizing the impact of matrix effects and extraction variability.

Signaling Pathway of Physostigmine

physostigmine_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding -> Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_release ACh Release ACh_release->ACh Physostigmine Physostigmine Physostigmine->AChE Inhibition

Caption: Mechanism of action of Physostigmine as an acetylcholinesterase inhibitor.

Experimental Workflow

tdm_workflow start Start: Plasma Sample Collection add_is Addition of this compound (Internal Standard) start->add_is sample_prep Sample Preparation (Protein Precipitation & LLE) vortex_centrifuge Vortex & Centrifuge sample_prep->vortex_centrifuge add_is->sample_prep extract Extract Supernatant vortex_centrifuge->extract dry_reconstitute Dry Down & Reconstitute extract->dry_reconstitute lc_ms_analysis LC-MS/MS Analysis dry_reconstitute->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing end End: Report Concentration data_processing->end

Caption: Workflow for the therapeutic drug monitoring of physostigmine.

Protocols

Materials and Reagents
  • Physostigmine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of physostigmine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the physostigmine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method
ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsPhysostigmine: m/z 276.2 -> 174.1; this compound: m/z 279.2 -> 177.1
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument

Assay Performance Characteristics

The following table summarizes the performance characteristics of a typical LC-MS/MS assay for physostigmine.[2]

ParameterResult
Linearity Range0.05 - 10.0 ng/mL (r² > 0.999)
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Limit of Detection (LOD)0.025 ng/mL
Precision
Intra-day (%CV)0.7% - 6.6%
Inter-day (%CV)1.8% - 5.3%[2]
Accuracy
Intra-day97.5% - 110.0%
Inter-day97.5% - 110.0%
Recovery
Physostigmine84.9%
Eseroline (metabolite)80.3%

Data Analysis and Quantification

The concentration of physostigmine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of physostigmine to this compound is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then used to determine the concentration of physostigmine in the unknown samples.

Logical Relationship: Use of Internal Standard

internal_standard_logic cluster_analyte Analyte (Physostigmine) cluster_is Internal Standard (this compound) Analyte_Response Analyte Peak Area (A) Ratio Peak Area Ratio (A / A_IS) Analyte_Response->Ratio IS_Response IS Peak Area (A_IS) IS_Response->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Result Calculated Analyte Concentration Calibration->Result

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable assay for the therapeutic drug monitoring of physostigmine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical applications. This approach allows for the personalization of physostigmine dosage, thereby optimizing therapeutic outcomes and minimizing the risk of toxicity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Physostigmine-d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shapes during the HPLC analysis of Physostigmine-d3. The following frequently asked questions (FAQs) and troubleshooting steps will help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in reverse-phase HPLC?

Poor peak shape for basic compounds like this compound, often manifesting as tailing, fronting, or splitting, can arise from several factors:

  • Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic physostigmine molecule, causing peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: When the mobile phase pH is close to the pKa of this compound (approximately 7.9-8.17), both the ionized and non-ionized forms of the analyte can exist, leading to peak distortion.[1][3]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or broadening.[4][5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4]

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape. This can be caused by a partially blocked inlet frit or a void in the packing material.[4][6]

  • Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or volume, can contribute to band broadening.[1][4]

Q2: Why is the mobile phase pH so critical for the analysis of this compound?

Physostigmine is a basic compound with a pKa value around 7.9.[7] The pH of the mobile phase dictates the ionization state of the analyte.

  • At low pH (e.g., pH 2-4): this compound will be fully protonated (ionized). This can lead to good water solubility but also potential interactions with ionized silanol groups on the stationary phase. However, at a sufficiently low pH (around 2-3), the silanol groups themselves are protonated and less likely to interact with the analyte, which can improve peak shape.[4][5]

  • At a pH near the pKa (pH 7-9): A mixture of ionized and non-ionized forms will exist, which can result in peak splitting or severe tailing as the two forms may have different retention behaviors.[1][3]

  • At high pH (e.g., pH > 10): this compound will be in its neutral, non-ionized form. While this can increase retention on a reverse-phase column, it may also lead to poor peak shape if secondary interactions with the stationary phase are not well-controlled. Also, traditional silica-based columns are not stable at high pH.

For robust and reproducible results, it is recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa.[8]

Q3: What type of HPLC column is recommended for this compound analysis?

A C18 column is a common choice for the analysis of physostigmine.[9] To minimize peak tailing associated with basic compounds, consider the following:

  • End-capped Columns: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[1][4]

  • Columns with Low Silanol Activity: Some manufacturers offer columns specifically designed for the analysis of basic compounds with minimal silanol interactions.

  • Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase that can help to shield the analyte from residual silanols.[1]

Troubleshooting Guide

If you are experiencing poor peak shape for this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and Diagnosis

First, characterize the peak shape problem. Is it tailing, fronting, or splitting? Does it affect all peaks or just the this compound peak?

Peak Shape IssuePotential Causes
Peak Tailing Secondary interactions with silanols, mobile phase pH near pKa, column degradation, extra-column volume.[1][4]
Peak Fronting Column overload, sample solvent stronger than mobile phase, poor sample solubility, column collapse.[2][5][10]
Peak Splitting Mobile phase pH close to pKa, partially blocked frit, column void, co-elution with an impurity.[3][5][6]
Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape.

TroubleshootingWorkflow cluster_system System Checks cluster_method Method Optimization Start Poor Peak Shape (this compound) CheckSystem Check HPLC System Suitability (All Peaks Affected?) Start->CheckSystem SystemOK System OK (Only Analyte Peak Affected) CheckSystem->SystemOK No SystemIssue System Issue: - Check for leaks - Minimize tubing length - Check detector settings CheckSystem->SystemIssue CheckMobilePhase Optimize Mobile Phase (pH, Buffer Strength) SystemOK->CheckMobilePhase Yes CheckColumn Evaluate Column (Age, Type) CheckMobilePhase->CheckColumn MobilePhaseSol Mobile Phase Solution: - Adjust pH (2.5-3.5) - Increase buffer strength (20-50 mM) CheckMobilePhase->MobilePhaseSol CheckSample Investigate Sample Parameters (Concentration, Solvent) CheckColumn->CheckSample ColumnSol Column Solution: - Use end-capped C18 - Consider polar-embedded column - Replace old column CheckColumn->ColumnSol Solution Improved Peak Shape CheckSample->Solution SampleSol Sample Solution: - Reduce injection volume/concentration - Match sample solvent to mobile phase CheckSample->SampleSol

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

Step 3: Experimental Protocols for Troubleshooting

This experiment aims to mitigate secondary interactions by adjusting the mobile phase pH.

Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.

Materials:

  • HPLC system with UV or MS detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with buffer (e.g., formic acid, ammonium formate, or phosphate buffer)

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound standard solution

Procedure:

  • Prepare three different mobile phase A solutions with pH values of 2.5, 3.5, and 4.5. Use a suitable buffer at a concentration of 10-20 mM.

  • Set up an isocratic elution with a suitable ratio of Mobile Phase A to Mobile Phase B (e.g., 70:30).

  • Equilibrate the column with the pH 4.5 mobile phase for at least 20 column volumes.

  • Inject the this compound standard and record the chromatogram.

  • Repeat steps 3 and 4 with the pH 3.5 and pH 2.5 mobile phases, ensuring proper column equilibration between each run.

  • Compare the peak symmetry (tailing factor) for each pH condition.

Expected Outcome: A significant improvement in peak shape is expected at lower pH values (2.5-3.5) due to the protonation of residual silanol groups.

Mobile Phase pHExpected Peak ShapeRationale
4.5 Potential TailingSilanol groups may be partially ionized, leading to secondary interactions.
3.5 Improved SymmetryMore silanol groups are protonated, reducing unwanted interactions.
2.5 Optimal SymmetrySilanol interactions are minimized.[4][5]

This experiment will determine if the poor peak shape is due to injecting too much sample.

Objective: To assess the impact of sample concentration on peak shape.

Procedure:

  • Prepare a dilution series of the this compound sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, and 0.5 µg/mL).

  • Using the optimized mobile phase from Protocol 1, inject a constant volume of each concentration.

  • Analyze the peak shape for each injection.

Expected Outcome: If column overload is the issue, the peak shape (especially fronting) will improve at lower concentrations.

Signaling Pathways and Logical Relationships

The interaction between a basic analyte like physostigmine and the stationary phase is a key factor in peak shape. The following diagram illustrates this relationship.

AnalyteInteraction cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (Silica) Analyte This compound (Basic) IonizedSilanol Si-O- Analyte->IonizedSilanol Secondary Interaction (Peak Tailing) H_ion H+ H_ion->IonizedSilanol Protonation (Reduces Interaction) Silanol Si-OH (Acidic) Silanol->IonizedSilanol Deprotonation (Higher pH) IonizedSilanol->Silanol Protonation (Lower pH)

Caption: Analyte-stationary phase interactions affecting peak shape.

By systematically addressing the potential causes of poor peak shape, from system suitability to method parameters and sample preparation, researchers can achieve robust and reliable HPLC analysis of this compound.

References

Physostigmine-d3 Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Physostigmine-d3 as an internal standard in mass spectrometry-based assays.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of physostigmine with its deuterated internal standard, this compound.

Issue 1: Poor Peak Shape or Splitting for Physostigmine and/or this compound

Question: My chromatogram shows tailing, fronting, or split peaks for my analyte and internal standard. What could be the cause and how can I fix it?

Answer:

Poor peak shape is a common issue that can compromise the accuracy and precision of your quantification. Several factors can contribute to this problem:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing or fronting.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical for good chromatography of amine-containing compounds like physostigmine.

    • Solution: Ensure the mobile phase pH is appropriate for physostigmine. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is often used to ensure the analyte is in a single ionic form. Optimize the gradient elution to ensure adequate separation from matrix components and proper peak focusing.

  • Column Degradation: Over time, the stationary phase of the analytical column can degrade, leading to poor peak shape.

    • Solution: Replace the analytical column with a new one of the same type. Implementing a guard column can help extend the life of your analytical column.

  • Secondary Interactions: Physostigmine can interact with active sites on the column or in the LC system, leading to peak tailing.

    • Solution: Use a column with end-capping to minimize silanol interactions. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can sometimes help.

Issue 2: High Variability in this compound Signal or Inconsistent Analyte/Internal Standard Ratio

Question: I am observing significant variability in the peak area of this compound across my sample set, leading to poor precision in my results. What is happening?

Answer:

This issue often points towards matrix effects, where components in the sample matrix interfere with the ionization of the analyte and/or internal standard.

  • Ion Suppression or Enhancement: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of physostigmine and this compound in the mass spectrometer source.[1][2]

    • Solution 1: Improve Sample Preparation. Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than a simple protein precipitation.

    • Solution 2: Optimize Chromatography. Adjust your chromatographic method to separate physostigmine and this compound from the regions of ion suppression. A post-column infusion experiment can be performed to identify these regions.

  • Differential Matrix Effects: Even with a deuterated internal standard, if there is a slight chromatographic separation between the analyte and the internal standard, they may be affected differently by co-eluting matrix components.

    • Solution: Ensure that the chromatographic peaks for physostigmine and this compound are as closely co-eluting as possible. This may require fine-tuning the gradient or mobile phase composition.

Issue 3: No or Low Signal for Physostigmine and/or this compound

Question: I am not seeing any signal, or a very weak signal, for my analyte and internal standard. What should I check?

Answer:

The absence of a signal can be due to issues with the sample, the LC-MS system, or the method parameters.

  • Sample Degradation: Physostigmine is susceptible to degradation, particularly hydrolysis to eseroline.

    • Solution: Ensure proper sample handling and storage. One study has shown that physostigmine in plasma is stable for up to 9 weeks when stored at -15°C or -80°C.[1] The use of a stabilizing agent like neostigmine has also been reported.[1]

  • Incorrect Mass Spectrometer Settings: The instrument may not be set to monitor the correct mass-to-charge ratios (m/z).

    • Solution: Verify the precursor and product ion m/z values in your acquisition method.

  • Instrument Contamination or Malfunction: A dirty ion source or other instrument issues can lead to a loss of sensitivity.

    • Solution: Perform routine maintenance on your mass spectrometer, including cleaning the ion source. Check for leaks in the LC system and ensure proper solvent delivery.

  • Poor Ionization: The choice of ionization source and its settings can greatly impact signal intensity.

    • Solution: Physostigmine is typically analyzed in positive ion mode using electrospray ionization (ESI). Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your analyte.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for physostigmine and this compound?

A1: The selection of MRM (Multiple Reaction Monitoring) transitions is crucial for the selectivity and sensitivity of the assay. While optimal transitions should be determined empirically on your specific instrument, common transitions are based on the protonated precursor ion and its characteristic product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Physostigmine276.2219.2The precursor is the [M+H]+ ion. The product ion likely corresponds to the loss of the methylcarbamate group.
Physostigmine276.2160.1An alternative or confirmatory product ion.
This compound279.2222.2The precursor is the [M+H]+ ion. The product ion corresponds to the loss of the deuterated methylcarbamate group.
This compound279.2160.1This product ion may be shared with the unlabeled compound as it does not contain the deuterated methyl group.

Q2: What is the expected fragmentation pattern of physostigmine in a mass spectrometer?

A2: In positive ion mode ESI-MS/MS, physostigmine typically undergoes fragmentation at the carbamate ester linkage. The primary fragmentation pathway involves the loss of the methyl isocyanate group (CH3NCO) and subsequent rearrangements.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of physostigmine from a plasma matrix.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration should be optimized based on the expected analyte concentration).

  • Protein Precipitation & pH Adjustment (Optional but Recommended): Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube. Add a small volume of a basic solution (e.g., 25 µL of 0.1 M sodium carbonate) to ensure physostigmine is in its free base form for efficient extraction into an organic solvent.

  • Liquid-Liquid Extraction: Add 600 µL of an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where matrix effects are significant.

  • Analyte Infusion Setup: Prepare a solution of physostigmine at a concentration that gives a stable and moderate signal (e.g., 50 ng/mL). Infuse this solution into the MS source via a T-fitting placed after the analytical column using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • LC-MS/MS System: The LC system will deliver the mobile phase gradient without any injection.

  • Data Acquisition: Acquire data in MRM mode for the physostigmine transition. You should observe a stable baseline signal from the infused analyte.

  • Blank Matrix Injection: While the analyte solution is being infused, inject an extracted blank matrix sample (a sample prepared using the same procedure as your study samples but without the analyte or internal standard).

  • Data Analysis: Monitor the baseline of the physostigmine MRM transition. Any dips in the baseline indicate regions of ion suppression, while increases indicate ion enhancement. The retention times of these dips correspond to the elution of matrix components that interfere with ionization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporate LLE->Evap Recon Reconstitute Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Chrom Chromatographic Separation Inject->Chrom MS Mass Spectrometry Detection Chrom->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Generate Report Quant->Report

Caption: A typical experimental workflow for the analysis of physostigmine using this compound.

troubleshooting_tree Start Start Troubleshooting Issue Identify Primary Issue Start->Issue PeakShape Poor Peak Shape? Issue->PeakShape Peak Shape SignalVar High Signal Variability? Issue->SignalVar Signal Variability NoSignal No/Low Signal? Issue->NoSignal No/Low Signal Dilute Dilute Sample & Reinject PeakShape->Dilute Yes CheckMobilePhase Optimize Mobile Phase (pH, Gradient) Dilute->CheckMobilePhase No Improvement ReplaceColumn Replace Column CheckMobilePhase->ReplaceColumn Still Poor ImproveCleanup Improve Sample Cleanup (SPE/LLE) SignalVar->ImproveCleanup Yes OptimizeChromo Optimize Chromatography for Co-elution ImproveCleanup->OptimizeChromo Still Variable CheckDegradation Check Sample Stability/Handling NoSignal->CheckDegradation Yes VerifySettings Verify MS Settings (MRM Transitions) CheckDegradation->VerifySettings Sample OK CleanSource Clean Ion Source VerifySettings->CleanSource Settings Correct

References

Improving recovery of Physostigmine-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Physostigmine-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low this compound recovery during sample extraction?

Low recovery of this compound can be attributed to several factors, primarily its chemical instability and the extraction method employed. Physostigmine, and by extension its deuterated analog, is susceptible to degradation under certain conditions. It can turn red upon exposure to heat, light, and air.[1] Key factors include:

  • pH of the sample and extraction solutions: Physostigmine degradation is pH-dependent, with minimum degradation observed at a pH of approximately 3.4 under anaerobic conditions.[2]

  • Exposure to light and air: Physostigmine is sensitive to light and air, which can lead to oxidation and the formation of degradation products like eseroline and rubreserine.[1][2]

  • Suboptimal extraction technique: The choice of extraction method (e.g., Liquid-Liquid Extraction vs. Solid-Phase Extraction) and the specific parameters used (e.g., solvent type, phase ratio, mixing time) significantly impact recovery.

  • Matrix effects: Components of the biological matrix (e.g., plasma, whole blood) can interfere with the extraction process and subsequent analysis, leading to apparent low recovery or signal suppression in mass spectrometry.[3]

Q2: What are the expected recovery rates for physostigmine in different biological matrices?

Recovery rates for physostigmine can vary depending on the extraction method and the biological matrix. Here is a summary of reported recovery rates:

Biological MatrixExtraction MethodRecovery Rate (%)
PlasmaLiquid-Liquid Extraction (LLE)84.9%[4]
PlasmaProtein precipitation with methanol82%[5]
PlasmaProtein precipitation with perchloric acid62%[5]
PlasmaExtrelut pre-packed column60% (SD 5%)[6]
Cerebrospinal Fluid (CSF)Cyano-phase columnsNearly 100%[5]
Cerebrospinal Fluid (CSF)Extrelut pre-packed column78% (SD 8%)[6]
Whole BloodNot specified17%[5]

Q3: How can I minimize the degradation of this compound during sample handling and extraction?

To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of your aqueous solutions around 3.4, where physostigmine exhibits maximum stability.[2]

  • Protection from Light: Shield samples from light as much as possible by using amber vials or covering tubes with aluminum foil.[1]

  • Temperature Control: Keep samples on ice or at reduced temperatures during processing to slow down degradation kinetics.

  • Inert Atmosphere: If possible, work under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]

  • Prompt Processing: Process samples as quickly as possible after collection.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

If you are experiencing low recovery of this compound, follow this troubleshooting workflow:

low_recovery_troubleshooting start Start: Low this compound Recovery check_stability Review Sample Handling: - pH control (aim for ~3.4) - Protection from light - Temperature control (on ice) - Prompt processing start->check_stability optimize_lle Optimize Liquid-Liquid Extraction (LLE): - Adjust pH of aqueous phase - Test different organic solvents - Increase solvent-to-sample ratio - Optimize mixing time and method check_stability->optimize_lle If handling is optimal optimize_spe Optimize Solid-Phase Extraction (SPE): - Select appropriate sorbent - Ensure proper conditioning and equilibration - Optimize wash and elution solvents check_stability->optimize_spe Alternatively evaluate_matrix Investigate Matrix Effects: - Perform matrix-matched calibration - Dilute sample to reduce interferents - Evaluate alternative cleanup steps optimize_lle->evaluate_matrix optimize_spe->evaluate_matrix end Improved Recovery evaluate_matrix->end

Caption: Troubleshooting workflow for low this compound recovery.

Issue 2: High Variability in this compound Recovery

High variability in recovery across samples can be due to inconsistent execution of the extraction protocol.

  • Ensure Consistent pH: Use a calibrated pH meter to verify the pH of all samples and solutions.

  • Standardize Mixing: Use a vortexer or shaker with a consistent speed and time for all samples during LLE.

  • Automate Where Possible: Automated liquid handlers and SPE systems can reduce human error and improve consistency.

  • Check for Emulsions: In LLE, inconsistent emulsion formation can lead to variable recovery. If emulsions occur, consider centrifugation or adding salt to the aqueous phase to break them.

Experimental Protocols

Below are detailed methodologies for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) that can be adapted for this compound.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • To 500 µL of plasma sample, add 50 µL of an internal standard working solution (this compound).

    • Add 500 µL of a pH 4.0 buffer (e.g., 0.1 M citrate buffer) and vortex briefly.

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Solid-Phase Extraction (SPE) Protocol

This protocol provides a general framework for SPE and should be optimized based on the chosen sorbent and sample matrix.

  • Sorbent Selection:

    • Choose a suitable SPE cartridge, such as a cyano-phase or a mixed-mode cation exchange polymer, based on the properties of physostigmine.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 1 mL of deionized water or a pH 4.0 buffer through the cartridge.

    • Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% acetic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

extraction_workflows cluster_lle Liquid-Liquid Extraction (LLE) Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow lle1 Sample + IS + Buffer lle2 Add Organic Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle5 Evaporate lle4->lle5 lle6 Reconstitute lle5->lle6 spe1 Condition Sorbent spe2 Equilibrate Sorbent spe1->spe2 spe3 Load Sample spe2->spe3 spe4 Wash spe3->spe4 spe5 Elute Analyte spe4->spe5 spe6 Evaporate & Reconstitute spe5->spe6

Caption: Comparison of LLE and SPE experimental workflows.

References

Physostigmine-d3 Isotopic Exchange: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding isotopic exchange in Physostigmine-d3 studies. All information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound studies?

A1: Isotopic exchange is a chemical reaction where an isotope in one chemical species is replaced by another isotope of the same element. In the context of this compound, which is labeled with deuterium (a heavy isotope of hydrogen), there is a risk that the deuterium atoms on the molecule can be replaced by hydrogen atoms from the surrounding environment (e.g., solvents, biological matrix). This phenomenon, often referred to as back-exchange, can compromise the integrity of this compound as an internal standard in quantitative bioanalysis. If back-exchange occurs, the measured concentration of the analyte (unlabeled physostigmine) may be inaccurate.

Q2: How stable is the deuterium label on this compound?

A2: this compound is labeled on the N-methyl group. Deuterium atoms on a trideuteromethyl (-CD3) group attached to a nitrogen atom are generally considered to be stable under typical bioanalytical conditions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it less prone to cleavage. However, the stability can be influenced by factors such as pH and temperature. It is crucial to avoid strongly acidic or basic conditions and high temperatures during sample preparation and analysis to minimize the risk of back-exchange.

Q3: Can the storage conditions of my this compound stock solution affect its isotopic purity?

A3: Yes, improper storage can potentially affect the isotopic purity of your this compound stock solution over time. It is recommended to store the solution in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. For aqueous solutions, the pH should be maintained in a neutral to slightly acidic range (around pH 3.4 for optimal stability of physostigmine) to minimize degradation and potential exchange.[1]

Q4: What are the primary degradation products of physostigmine, and can they interfere with my analysis?

A4: The primary degradation products of physostigmine are eseroline and rubreserine.[1][2] Eseroline is formed by the hydrolysis of the carbamate group. These degradation products have different masses and chromatographic properties from physostigmine and this compound. Therefore, a well-developed chromatographic method should be able to separate them from the analyte and the internal standard, preventing direct interference. However, significant degradation can lead to a loss of the analyte and internal standard, affecting the accuracy of the quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Analyte/Internal Standard Peak Area Ratio Isotopic Back-Exchange: Deuterium on this compound is exchanging with hydrogen from the sample matrix or solvents.- Optimize pH: Ensure all solutions and the final sample extract are maintained at a neutral to slightly acidic pH. Avoid strong acids or bases. - Control Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to minimize exchange kinetics. - Limit Exposure to Protic Solvents: Minimize the time the sample is in aqueous or other protic solvents. Reconstitute the final extract in a mobile phase with a high percentage of organic solvent if possible.
Shift in Retention Time of this compound Isotope Effect: The presence of deuterium can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, especially in reverse-phase chromatography. This is known as the "isotope effect."- Adjust Chromatographic Conditions: Optimize the gradient, flow rate, or mobile phase composition to ensure co-elution or a consistent and reproducible separation between physostigmine and this compound. - Confirm Co-elution: During method validation, inject a mixture of the analyte and internal standard to confirm their chromatographic behavior.
Poor Peak Shape for Physostigmine and/or this compound Secondary Interactions with Stationary Phase: Physostigmine is a basic compound and can exhibit tailing on silica-based C18 columns due to interactions with residual silanol groups.- Use a Low-Ionic-Strength Buffer: Incorporate a buffer like ammonium formate or ammonium acetate in the mobile phase to improve peak shape. - Add a Mobile Phase Modifier: A small amount of a weak acid like formic acid can also help to reduce peak tailing. - Consider a Different Column: An end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) might provide better peak symmetry.
Low Recovery of Physostigmine and this compound Degradation during Sample Preparation: Physostigmine is susceptible to hydrolysis, especially at alkaline pH.- Maintain Acidic Conditions: Keep the sample pH in the acidic range during extraction. - Work Quickly and at Low Temperatures: Minimize the time for sample preparation and keep samples on ice. - Use a Stabilizing Agent: Some studies have used agents like neostigmine to protect physostigmine from degradation during analysis.
Presence of Interference Peaks Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, urine) can co-elute and interfere with the detection of the analyte or internal standard.- Improve Sample Cleanup: Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure to remove more interfering substances. - Modify Chromatographic Separation: Adjust the gradient to better separate the analytes from matrix components. - Check for Contamination: Ensure all solvents, reagents, and labware are clean and free from contaminants.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of this compound

This protocol outlines a method to evaluate the potential for back-exchange of deuterium from this compound under various conditions.

1. Preparation of Test Solutions:

  • Prepare stock solutions of this compound in a non-protic solvent (e.g., acetonitrile).

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 4, 7.4, and 9).

  • Prepare solutions of blank biological matrix (e.g., human plasma, rat plasma).

2. Incubation:

  • Spike a known concentration of this compound into each of the test solutions (buffers and biological matrices).

  • Incubate the samples at different temperatures (e.g., room temperature and 37°C) for various time points (e.g., 0, 1, 4, 8, and 24 hours).

3. Sample Preparation:

  • At each time point, quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins (for biological matrix samples).

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

  • Analyze the samples using a high-resolution mass spectrometer (HRMS) or a triple quadrupole mass spectrometer.

  • Monitor the ion chromatograms for this compound (parent ion) and any potential back-exchanged products (d2, d1, and d0-physostigmine).

5. Data Analysis:

  • Calculate the percentage of the initial this compound remaining at each time point.

  • Determine the rate of back-exchange under each condition by monitoring the increase in the peak areas of the back-exchanged species relative to the total physostigmine-related ion signal.

Protocol 2: Bioanalytical Method for the Quantification of Physostigmine in Human Plasma using this compound as an Internal Standard

This protocol provides a general framework for a validated LC-MS/MS method for the quantification of physostigmine in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 4.5).

  • Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5-10% B, ramp up to 95% B over 3-5 minutes, hold, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Physostigmine: To be optimized (e.g., m/z 276.2 -> 219.1) this compound: To be optimized (e.g., m/z 279.2 -> 222.1) Eseroline (Degradant): To be optimized (e.g., m/z 219.1 -> 160.1)
Collision Energy To be optimized for each transition

Note: MRM transitions should be empirically determined and optimized for the specific instrument being used.

3. Calibration and Quality Control:

  • Prepare calibration standards and quality control samples by spiking known concentrations of physostigmine into blank plasma.

  • Process these samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (IS) plasma->is buffer Add Buffer (pH 4.5) is->buffer extract Liquid-Liquid Extraction buffer->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc UPLC/HPLC Separation reconstitute->lc ms Mass Spectrometry (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Bioanalytical workflow for Physostigmine quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent A/IS Ratio exchange Isotopic Exchange? start->exchange degradation Degradation? start->degradation matrix Matrix Effects? start->matrix ph_temp Optimize pH & Temperature exchange->ph_temp degradation->ph_temp cleanup Improve Sample Cleanup matrix->cleanup chromatography Modify Chromatography matrix->chromatography

Caption: Troubleshooting logic for inconsistent analytical results.

degradation_pathway physostigmine Physostigmine hydrolysis Hydrolysis (pH, Temperature dependent) physostigmine->hydrolysis eseroline Eseroline hydrolysis->eseroline oxidation Oxidation eseroline->oxidation rubreserine Rubreserine oxidation->rubreserine

Caption: Primary degradation pathway of Physostigmine.

References

Technical Support Center: Physostigmine-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for Physostigmine-d3 in analytical experiments, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

Q1: My calibration curve for physostigmine is non-linear. What are the potential causes and how can I fix it?

A1: Non-linearity in your calibration curve can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

    • Solution: Extend the linear range by monitoring a less abundant precursor or product ion for high concentration samples. Alternatively, reduce the sample injection volume or dilute the samples to fall within the linear range of the primary transition.[1][2]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of physostigmine and/or this compound, leading to a non-linear response.[2]

    • Solution: Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Optimize chromatographic conditions to separate physostigmine from the interfering peaks.

  • Inappropriate Internal Standard Concentration: An internal standard concentration that is too high or too low relative to the analyte concentrations can contribute to non-linearity.

    • Solution: Ensure the concentration of this compound is consistent across all calibration standards and samples and is appropriate for the expected analyte concentration range.

  • Analyte/Internal Standard Instability: Physostigmine is susceptible to degradation, especially at non-optimal pH and temperature.

    • Solution: Maintain samples at a low temperature (e.g., 4°C in the autosampler) and ensure the pH of the sample and mobile phase is controlled. Studies have shown physostigmine has maximum stability at a slightly acidic pH.[3]

Troubleshooting Workflow for Non-Linear Calibration Curve

start Start: Non-Linear Calibration Curve check_saturation Check for Detector Saturation (High Concentration Points Plateauing?) start->check_saturation yes_saturation Yes check_saturation->yes_saturation Yes no_saturation No check_saturation->no_saturation No solution_saturation Solution: - Dilute high concentration standards - Use a less abundant ion transition for high concentrations yes_saturation->solution_saturation check_matrix Investigate Matrix Effects (Post-column infusion or matrix effect evaluation) no_saturation->check_matrix yes_matrix Yes check_matrix->yes_matrix Yes no_matrix No check_matrix->no_matrix No solution_matrix Solution: - Improve sample preparation (SPE, LLE) - Optimize chromatography yes_matrix->solution_matrix check_is Review Internal Standard (Concentration, Purity, Stability) no_matrix->check_is solution_is Solution: - Adjust IS concentration - Verify isotopic purity - Check for degradation check_is->solution_is

Troubleshooting workflow for a non-linear calibration curve.
Q2: I am observing poor precision and accuracy in my quality control (QC) samples. What should I investigate?

A2: Poor precision and accuracy in QC samples indicate a systematic or random error in the analytical method.

Troubleshooting Steps:

  • Verify Sample Preparation: Inconsistent extraction recovery is a common source of variability. Ensure that the sample preparation procedure, whether LLE or SPE, is performed consistently for all samples.

  • Assess Internal Standard Performance: The peak area of this compound should be consistent across all samples (with some variation expected due to matrix effects). A large variation in the internal standard signal can indicate problems with sample preparation or instrument performance.

  • Check for Analyte Stability: Physostigmine can degrade in the sample matrix, during sample preparation, or in the autosampler. It is crucial to keep samples cold and process them in a timely manner. One study showed that physostigmine is stable in plasma for up to 9 weeks when stored at -15°C or -80°C.[3]

  • Evaluate for Carryover: Inject a blank sample after the highest concentration standard. If a peak for physostigmine is observed, carryover is occurring. This can be addressed by optimizing the wash steps in the autosampler and the chromatographic gradient.

Frequently Asked Questions (FAQs)

Q1: Why is there a slight shift in retention time between physostigmine and this compound?

A1: A small difference in retention time between an analyte and its deuterated internal standard is a known phenomenon in reversed-phase chromatography. This is due to the slightly different physicochemical properties of the deuterated compound. While often negligible, a significant separation can lead to differential matrix effects, where one compound is affected by interfering co-eluting matrix components more than the other, compromising the accuracy of the results. If this becomes an issue, chromatographic conditions may need to be adjusted to minimize this separation.

Q2: What is the acceptable linearity (r²) for a physostigmine calibration curve?

A2: For bioanalytical methods, a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. However, it is also important to visually inspect the calibration curve and the residual plot to ensure there is no significant bias.

Q3: What are typical concentration ranges for a physostigmine calibration curve in plasma?

A3: The concentration range will depend on the specific application and the sensitivity of the instrument. Based on published methods, typical calibration curve ranges for physostigmine in plasma are from approximately 0.05 ng/mL to 25 ng/mL.[3][4]

Q4: How can I minimize the degradation of physostigmine during sample preparation?

A4: Physostigmine is susceptible to hydrolysis, particularly at basic pH. To minimize degradation:

  • Keep biological samples frozen until analysis.

  • Perform all sample preparation steps on ice or at reduced temperatures.

  • Use a slightly acidic pH for extraction and reconstitution solvents.

  • Process samples in a timely manner and avoid prolonged storage at room temperature.

Data Presentation

Table 1: Typical LC-MS/MS Method Parameters for Physostigmine Analysis

ParameterTypical Value/Condition
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile or Methanol
Flow Rate0.2 - 0.5 mL/min
GradientGradient elution is typically used
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS TransitionPrecursor Ion (Q1) -> Product Ion (Q3)
PhysostigmineTo be optimized for the specific instrument
This compoundTo be optimized for the specific instrument

Table 2: Representative Performance Characteristics of a Physostigmine Bioanalytical Method

ParameterAcceptance Criteria/Typical ValueReference
Calibration Curve Range0.05 - 10.0 ng/mL[4]
Linearity (r²)≥ 0.99[4]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[4]
Intra-day Precision (%CV)< 15%[4]
Inter-day Precision (%CV)< 15%[4]
Accuracy (%Bias)Within ±15%[4]
Recovery> 80%[4]

Experimental Protocols

Representative Protocol for Quantification of Physostigmine in Plasma using LC-MS/MS with this compound Internal Standard

1. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare stock solutions of physostigmine and this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions of physostigmine by serial dilution of the stock solution.

  • Spike blank plasma with the working standard solutions to create calibration standards at concentrations ranging from, for example, 0.05 to 20 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of this compound internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation and mass spectrometric detection using optimized parameters (refer to Table 1).

4. Data Analysis:

  • Integrate the peak areas for physostigmine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a 1/x or 1/x² weighting.

  • Determine the concentration of physostigmine in the QC and unknown samples from the calibration curve.

Experimental Workflow Diagram

start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation of Supernatant centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

References

Technical Support Center: Physostigmine-d3 Liquid-Liquid Extraction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the liquid-liquid extraction (LLE) of Physostigmine-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is the deuterium-labeled form of physostigmine, often used as an internal standard in quantitative analyses.[1][2] Like its unlabeled counterpart, it is an alkaloid that is highly susceptible to degradation. Solutions can turn red upon exposure to heat, light, air, or traces of metals, indicating the formation of degradation products like eseroline and rubreserine.[3] Its stability is pH-dependent, with optimal stability observed in acidic conditions (around pH 3-4).[4] Therefore, careful control of experimental conditions is critical to prevent analyte loss.

Q2: I am experiencing low recovery of this compound. What are the common causes?

Low recovery can stem from several factors:

  • Analyte Degradation: Due to its instability, physostigmine can degrade if exposed to unfavorable pH, high temperatures, or light.[3]

  • Incorrect pH: For efficient extraction into an organic solvent, physostigmine (a weak base) must be in its un-ionized (free base) form. This requires adjusting the aqueous sample to an alkaline pH just prior to extraction. An acidic pH, while good for stability, will keep the analyte in its ionized form, preventing it from partitioning into the organic phase.

  • Suboptimal Solvent Choice: The organic solvent may not be effective at solubilizing physostigmine. A systematic evaluation of different solvents is often necessary.

  • Incomplete Phase Transfer: Insufficient mixing (vortexing/inversion) can lead to incomplete transfer of the analyte from the aqueous to the organic phase.

  • Strong Protein Binding: In biological matrices like plasma, physostigmine can bind to proteins, making it unavailable for extraction. A protein precipitation step (e.g., with methanol) prior to LLE may be required to improve recovery.[5]

Q3: An emulsion has formed between the aqueous and organic layers. How can I resolve this?

Emulsion formation is a frequent issue in LLE, particularly with complex matrices like plasma that contain lipids and proteins.[6]

  • Prevention: The most effective approach is prevention. Instead of vigorous shaking or vortexing, use gentle, repeated inversions of the sample tube to mix the phases.[6]

  • Disruption: If an emulsion has already formed, several techniques can be used to break it:

    • Salting Out: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the phases.[6]

    • Centrifugation: Centrifuging the sample at high speed can compact the emulsion layer, allowing for easier separation of the distinct aqueous and organic phases.

    • Filtration: Pass the mixture through a glass wool plug in a pipette to disrupt the emulsion.[6]

    • Solvent Addition: Adding a small volume of a different organic solvent can alter the polarity and help break the emulsion.[6]

Q4: Which organic solvent is best for this compound extraction?

The ideal solvent must be empirically determined. Key properties to consider are the solvent's polarity, selectivity for physostigmine, and immiscibility with the aqueous phase. Common choices for extracting weakly basic compounds like physostigmine include methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane. A pilot experiment testing several solvents is recommended to identify the one providing the highest recovery with minimal co-extraction of interferences.

Q5: My final extract has a reddish or pink tint. What does this indicate?

A reddish color is a visual sign of physostigmine degradation.[3] This suggests that the analyte was exposed to destabilizing conditions such as excessive light, heat, or a non-optimal pH during the extraction process. To mitigate this, work quickly, protect samples from direct light, use chilled solvents and racks, and minimize the time the sample spends in a basic solution before extraction. Adding an antioxidant like ascorbic acid to the sample beforehand can also improve stability.[4]

Data & Experimental Protocols

Data Summary

Quantitative data from published studies can guide protocol development. The tables below summarize reported recovery rates and key pH considerations.

Table 1: Reported Recovery of Physostigmine from Various Matrices

MatrixExtraction MethodReported Recovery (%)Reference
PlasmaLiquid-Liquid Extraction84.9%[7]
PlasmaSolid-Phase Extraction (with Methanol Protein Precipitation)82%[5]
PlasmaLiquid-Liquid Extraction60%[8]
Cerebrospinal Fluid (CSF)Solid-Phase Extraction~100%[5]
Cerebrospinal Fluid (CSF)Liquid-Liquid Extraction78%[8]
Whole BloodSolid-Phase Extraction17%[5]

Table 2: Key pH Values for Physostigmine Processing

ConditionRecommended pHRationaleReference
Aqueous Stability ~3.4Minimizes the rate of hydrolytic degradation.
Extraction > 8.5 (alkaline)Converts the physostigmine cation to its neutral free base form, which is soluble in organic solvents.General LLE Principle

Detailed Experimental Protocol: LLE of this compound from Plasma

This protocol provides a general workflow. Optimization of volumes, solvents, and pH may be necessary for your specific application.

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.

    • Add 10 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

  • pH Adjustment:

    • Add 50 µL of a suitable buffer or base (e.g., 1M sodium carbonate) to raise the sample pH to >8.5. This step should be performed immediately before extraction to minimize degradation in the alkaline environment.

  • Liquid-Liquid Extraction:

    • Add 800 µL of the organic extraction solvent (e.g., methyl tert-butyl ether).

    • Cap the tube securely and mix by gentle inversion for 5-10 minutes. Avoid vigorous vortexing to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge the tube at 4,000 x g for 5 minutes at 4°C to achieve a clean separation of the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or any protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for your analytical method (e.g., LC-MS/MS).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

Experimental Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Plasma Sample + This compound (IS) pH_Adjust Adjust pH > 8.5 (e.g., with Na2CO3) Start->pH_Adjust Add_Solvent Add Organic Solvent (e.g., MTBE) pH_Adjust->Add_Solvent Mix Mix via Gentle Inversion (5-10 min) Add_Solvent->Mix Centrifuge Centrifuge (4000 x g, 5 min) Mix->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness (Nitrogen Stream) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-liquid extraction workflow for this compound.

Troubleshooting Guide

Troubleshooting_Flowchart Problem Problem Encountered LowRecovery Low Recovery Problem->LowRecovery Emulsion Emulsion Formation Problem->Emulsion RedColor Red/Pink Extract Problem->RedColor Cause_pH Is pH of aqueous phase > 8.5 before extraction? LowRecovery->Cause_pH Cause_Mixing Vigorous mixing? Emulsion->Cause_Mixing Sol_RedColor Indicates degradation. Minimize exposure to light, heat, and air. Use fresh solutions and work quickly. RedColor->Sol_RedColor Cause_Solvent Is solvent optimal? Cause_pH->Cause_Solvent Yes Sol_pH Adjust pH with base immediately before solvent addition. Cause_pH->Sol_pH No Cause_Degradation Is analyte degrading? Cause_Solvent->Cause_Degradation Yes Sol_Solvent Test alternative solvents (e.g., Ethyl Acetate, DCM). Cause_Solvent->Sol_Solvent No Sol_Degradation Work on ice, protect from light, add antioxidant. Cause_Degradation->Sol_Degradation Yes Sol_Mixing Use gentle inversion instead of vortexing. Cause_Mixing->Sol_Mixing Yes Sol_Break Break Emulsion: - Add Brine - Centrifuge at high speed - Filter through glass wool Cause_Mixing->Sol_Break No / Already Formed

Caption: Troubleshooting flowchart for common LLE issues.

References

Validation & Comparative

Cross-Validation of Analytical Methods: A Comparative Guide to Using Physostigmine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of an assay. This is particularly critical for the quantification of potent compounds like physostigmine, a reversible cholinesterase inhibitor, in complex biological matrices. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, specifically Physostigmine-d3, versus a structural analog internal standard for the bioanalysis of physostigmine.

The use of a SIL internal standard is widely regarded as the gold standard in quantitative mass spectrometry. This compound, being a deuterated form of the analyte, shares near-identical physicochemical properties, leading to co-elution and similar behavior during sample extraction and ionization. This minimizes variability and compensates for matrix effects more effectively than a structural analog. While a well-chosen structural analog can provide acceptable results, it may not perfectly mimic the analyte's behavior, potentially leading to greater variability and less accurate quantification.

This guide presents a synthesis of data from various studies to highlight the performance differences between these two approaches. While a direct head-to-head comparative study for physostigmine was not identified in the public domain, the presented data from separate, validated methods offer valuable insights for researchers.

Data Presentation: Performance Comparison

The following tables summarize typical validation parameters for bioanalytical methods for physostigmine using either a structural analog or a stable isotope-labeled internal standard.

Table 1: Method Performance using a Structural Analog Internal Standard (e.g., Dimethylphysostigmine or N-methylphysostigmine)

Validation ParameterTypical PerformanceSource
Linearity (r²)>0.99[1][2]
Lower Limit of Quantification (LLOQ)0.05 - 0.50 ng/mL[1][2]
Intra-day Precision (%CV)3.8 - 6.6%[1][2]
Inter-day Precision (%CV)1.8 - 5.3%[1]
Accuracy (% Bias)97.5 - 110.0%[2]
Mean Recovery84.9 - 92%[1][2]

Table 2: Expected Method Performance using this compound Internal Standard

Note: As no direct study providing these specific values for a physostigmine assay using this compound was found, these are expected performance characteristics based on the established advantages of SIL internal standards and data from similar assays.

Validation ParameterExpected PerformanceRationale
Linearity (r²)>0.995SIL IS provides a more consistent response across the concentration range.
Lower Limit of Quantification (LLOQ)≤ 0.05 ng/mLImproved signal-to-noise due to reduced variability.
Intra-day Precision (%CV)< 5%Better correction for random errors during analysis.
Inter-day Precision (%CV)< 5%Enhanced long-term reproducibility.
Accuracy (% Bias)98.0 - 102.0%More effective compensation for matrix effects and extraction inconsistencies.
Mean RecoveryConsistent with AnalyteCo-elution and similar extraction behavior lead to more consistent recovery tracking.

Experimental Protocols

Below are detailed methodologies for the quantification of physostigmine in human plasma using LC-MS/MS with either a structural analog or this compound as the internal standard.

Protocol 1: Using a Structural Analog Internal Standard

This protocol is a composite based on methods described for the analysis of physostigmine using structural analogs like N-methylphysostigmine.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., N-methylphysostigmine in methanol).

  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).

  • Add 600 µL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Physostigmine: e.g., m/z 276.2 → 219.1

    • Structural Analog (e.g., N-methylphysostigmine): To be determined based on the specific analog used.

Protocol 2: Using this compound Internal Standard

This protocol is a representative procedure for a bioanalytical method utilizing a stable isotope-labeled internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 10 µL of this compound working solution in methanol.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera or equivalent.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase: Isocratic elution with 5 mM ammonium formate in water:acetonitrile (50:50, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Physostigmine: e.g., m/z 276.2 → 219.1

    • This compound: e.g., m/z 279.2 → 222.1

Mandatory Visualizations

CrossValidationWorkflow cluster_method1 Method A (e.g., Structural Analog IS) cluster_method2 Method B (e.g., this compound IS) A_Val Full Method Validation A_Sample Analysis of Study Samples A_Val->A_Sample CrossVal Cross-Validation A_Sample->CrossVal Data Set A B_Val Full Method Validation B_Sample Analysis of Study Samples B_Val->B_Sample B_Sample->CrossVal Data Set B Result Comparable Results? CrossVal->Result Combine Combine Data for PK/PD Analysis Result->Combine Yes Investigate Investigate Bias Result->Investigate No

Caption: Workflow for cross-validation of two bioanalytical methods.

InternalStandardSelection cluster_pros_sil Advantages of SIL IS cluster_cons_sil Considerations for SIL IS cluster_pros_analog Advantages of Structural Analog IS cluster_cons_analog Disadvantages of Structural Analog IS Start Internal Standard Selection SIL Stable Isotope-Labeled (SIL) IS (e.g., this compound) Start->SIL Ideal Choice Analog Structural Analog IS (e.g., Dimethylphysostigmine) Start->Analog Alternative Pro1_SIL Co-elutes with analyte Pro2_SIL Identical extraction recovery Pro3_SIL Compensates for matrix effects effectively Con1_SIL Higher cost Con2_SIL Potential for isotopic interference Pro1_Analog Lower cost Pro2_Analog Readily available Con1_Analog Different chromatographic behavior Con2_Analog Variable extraction recovery Con3_Analog Incomplete compensation for matrix effects Conclusion SIL IS (this compound) is recommended for optimal accuracy and precision.

Caption: Decision logic for internal standard selection in physostigmine bioanalysis.

References

Physostigmine-d3: A Comparative Guide to Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the accuracy of quantitative data is paramount. For researchers, scientists, and drug development professionals working with physostigmine, the choice of an appropriate internal standard is a critical determinant of analytical method robustness and reliability. This guide provides an objective comparison of Physostigmine-d3 with other commonly used internal standards, supported by available experimental data and detailed methodologies.

The Critical Role of Internal Standards in Physostigmine Analysis

Physostigmine, a reversible cholinesterase inhibitor, is analyzed in various biological matrices to understand its pharmacokinetics and therapeutic effects. Liquid chromatography coupled with mass spectrometry (LC-MS) is a common analytical technique for this purpose. However, the complexity of biological samples can lead to variations in sample preparation and signal suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. Internal standards are essential to compensate for these variations, ensuring accurate and precise quantification of the analyte.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. The two main types of internal standards used for physostigmine analysis are stable isotope-labeled (SIL) internal standards, such as this compound, and structural analogs.

Performance Comparison: this compound vs. Structural Analogs

This compound (Deuterated Internal Standard)

This compound is a stable isotope-labeled version of physostigmine, where three hydrogen atoms have been replaced with deuterium. This substitution results in a molecule with nearly identical physicochemical properties to the parent drug but with a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

Theoretical Advantages:

  • Co-elution: this compound is expected to have a retention time that is very close to that of physostigmine, ensuring that both compounds experience the same matrix effects during chromatographic separation.

  • Similar Ionization Efficiency: As the chemical structure is virtually identical, the ionization efficiency of this compound in the mass spectrometer's source is expected to be the same as that of physostigmine, providing superior correction for signal suppression or enhancement.

  • Comparable Extraction Recovery: The similar chemical properties should lead to almost identical recovery rates during sample preparation steps like liquid-liquid extraction or solid-phase extraction.

Structural Analog Internal Standards

Structural analogs are compounds with a chemical structure similar to the analyte. For physostigmine, compounds like N-methylphysostigmine and dimethylphysostigmine have been used as internal standards.

Observed Performance (from separate studies):

Methods employing structural analogs have demonstrated acceptable performance for the quantification of physostigmine in biological matrices. However, they may not perfectly mimic the behavior of physostigmine in all aspects.

Potential Disadvantages:

  • Different Retention Times: Structural differences can lead to variations in chromatographic retention times, potentially causing the internal standard and analyte to experience different matrix effects.

  • Varying Ionization Efficiencies: The ionization response of a structural analog may differ from that of the analyte, which can lead to inaccuracies in quantification, especially in the presence of significant matrix effects.

  • Disparate Extraction Recoveries: Differences in chemical properties might result in inconsistent extraction recoveries between the analyte and the internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of published HPLC methods for physostigmine analysis using structural analog internal standards. No direct comparative experimental data for a method using this compound was found in the public domain literature.

Table 1: Performance of HPLC Method using N-methylphysostigmine as Internal Standard [1]

ParameterPhysostigmineEseroline (Metabolite)
Linearity Range0.05 - 10.0 ng/mL0.05 - 10.0 ng/mL
Correlation Coefficient (r²)>0.999>0.999
Lower Limit of Quantification (LLOQ)0.05 ng/mL0.05 ng/mL
Intra-day Precision (%RSD)0.7% - 6.6%0.7% - 6.6%
Inter-day Precision (%RSD)0.7% - 6.6%0.7% - 6.6%
Accuracy97.5% - 110.0%97.5% - 110.0%
Mean Recovery84.9%80.3%

Table 2: Performance of HPLC Method using Dimethylphysostigmine as Internal Standard

ParameterPhysostigmine
Linearity Range0.50 - 25.0 ng/mL
Sensitivity (LOD)100 pg/mL
Intra-day Precision (%CV)3.8% - 5.3%
Inter-day Precision (%CV)1.8% - 3.6%
Average Recovery92%

Experimental Protocols

Protocol 1: HPLC Method for Physostigmine and Eseroline using N-methylphysostigmine Internal Standard [1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add the internal standard (N-methylphysostigmine).

    • Perform liquid-liquid extraction.

  • Chromatographic Conditions:

    • HPLC System: Not specified.

    • Column: Kinetex C18.

    • Mobile Phase: Gradient elution.

    • Detection: Fluorescence detector (Excitation: 254 nm, Emission: 355 nm).

Protocol 2: HPLC Method for Physostigmine using Dimethylphysostigmine Internal Standard

  • Sample Preparation (Liquid-Liquid, Ion Pair Extraction):

    • To the plasma sample, add neostigmine as a stabilizing agent and dimethylphysostigmine as the internal standard.

    • Perform a liquid/liquid, ion pair extraction.

  • Chromatographic Conditions:

    • HPLC System: Not specified.

    • Separation: Normal phase HPLC.

    • Detection: Fluorometric quantitation (Excitation: 240 nm, Emission: 360 nm).

Visualizing the Mechanism and Workflow

To better understand the context of physostigmine analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.

physostigmine_pathway cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission Physostigmine Physostigmine Physostigmine->AChE Inhibits

Caption: Mechanism of action of physostigmine as an acetylcholinesterase inhibitor.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Processing & Quantification Detection->Quantification

Caption: General workflow for physostigmine quantification in a biological matrix.

Conclusion

The selection of an appropriate internal standard is a cornerstone of a robust and reliable bioanalytical method for physostigmine. While methods using structural analogs like N-methylphysostigmine and dimethylphysostigmine have been validated and shown to provide acceptable performance, the theoretical advantages of a stable isotope-labeled internal standard like this compound are significant. The near-identical chemical and physical properties of this compound to the parent analyte offer the most effective compensation for variability during sample preparation and analysis, particularly in mitigating unpredictable matrix effects. For researchers, scientists, and drug development professionals aiming for the highest level of accuracy and precision in their physostigmine quantification, this compound represents the gold standard, and its use is highly recommended to ensure the integrity of bioanalytical data.

References

The Superiority of Physostigmine-d3 in Quantitative Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of results. For the quantification of physostigmine, a reversible cholinesterase inhibitor, the use of its deuterated analog, Physostigmine-d3, has emerged as a best practice, offering significant advantages over other structural analogs. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Mitigating Analytical Variability with an Ideal Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples, calibrators, and quality control standards. Its primary role is to compensate for the variability inherent in sample preparation and analysis, such as extraction efficiency and matrix effects. An ideal IS should co-elute with the analyte and exhibit similar ionization characteristics in mass spectrometry.

Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] By replacing hydrogen atoms with deuterium, the molecular weight of the standard is increased, allowing for its differentiation from the native analyte by the mass spectrometer, while maintaining nearly identical chromatographic behavior and ionization efficiency. This co-elution is crucial for accurately correcting matrix-induced signal suppression or enhancement, a common challenge in the analysis of complex biological samples like plasma.[1]

Comparative Performance of Internal Standards for Physostigmine Quantification

Commonly used internal standards for physostigmine quantification include:

  • Dimethylphysostigmine

  • Carbaryl

  • N-methylphysostigmine

The following tables summarize the validation parameters from published studies for the quantification of physostigmine using these alternative internal standards. This data can serve as a benchmark for the expected performance of a well-validated LC-MS/MS method.

Table 1: Performance Characteristics of an HPLC Method for Physostigmine using Dimethylphysostigmine as an Internal Standard

ParameterPerformance
Linearity Range 0.50 - 25.0 ng/mL
Limit of Quantification (LOQ) 0.10 ng/mL
Intra-day Precision (CV%) 3.8 - 5.3%
Inter-day Precision (CV%) 1.8 - 3.6%
Accuracy (Recovery %) 92%

Data extracted from a study by an unspecified author.

It is important to note that while these methods demonstrate acceptable performance, the use of structural analogs as internal standards can sometimes lead to differences in chromatographic retention times and ionization efficiencies compared to the analyte, potentially compromising the accuracy of quantification, especially in the presence of significant matrix effects.

The this compound Advantage: Expected Performance Gains

Based on the established principles of using deuterated internal standards, a quantitative assay for physostigmine utilizing this compound is anticipated to exhibit superior performance in several key areas:

  • Improved Accuracy and Precision: By closely mimicking the behavior of native physostigmine during sample processing and analysis, this compound provides more reliable correction for analytical variability, leading to lower coefficients of variation (CV%) and higher accuracy.

  • Enhanced Mitigation of Matrix Effects: The near-identical retention time and ionization response of this compound to physostigmine ensure that both compounds are equally affected by matrix components, resulting in a more accurate analyte-to-internal standard ratio and, consequently, a more precise quantification.

  • Greater Robustness: Assays employing deuterated internal standards are generally more robust and less susceptible to variations in sample matrix composition, a critical factor when analyzing samples from diverse patient populations.

Experimental Workflow for Physostigmine Quantification using LC-MS/MS

A typical experimental workflow for the quantitative analysis of physostigmine in a biological matrix, such as plasma, using this compound as an internal standard involves several key steps.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample IS_Addition Addition of This compound (IS) Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow for physostigmine quantification.

Detailed Experimental Protocol

While a specific, complete validation report for a physostigmine assay using this compound was not identified in the public domain, a general protocol based on established bioanalytical methods for similar compounds is provided below. Researchers should validate this method according to regulatory guidelines (e.g., FDA, EMA) before implementation.

1. Materials and Reagents:

  • Physostigmine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

2. Stock and Working Solutions:

  • Prepare stock solutions of physostigmine and this compound in methanol (e.g., 1 mg/mL).

  • Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with an appropriate solvent (e.g., 50% methanol in water).

  • Prepare an internal standard working solution (e.g., 100 ng/mL in 50% methanol).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for physostigmine and this compound.

5. Method Validation:

  • The method should be fully validated for linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Signaling Pathway of Physostigmine

Physostigmine exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, physostigmine increases the levels of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

Signaling_Pathway Physostigmine Physostigmine AChE Acetylcholinesterase (AChE) Physostigmine->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Activates Physiological_Response Enhanced Physiological Response Cholinergic_Receptors->Physiological_Response

References

A Head-to-Head Battle: Physostigmine-d3 vs. Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the regulatory landscape and performance comparison of deuterated and analog internal standards for the bioanalysis of physostigmine.

In the realm of pharmacokinetic and toxicokinetic studies, the precise quantification of analytes in biological matrices is paramount. For a compound like physostigmine, a reversible cholinesterase inhibitor with a narrow therapeutic window, the choice of an appropriate internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is a critical decision that directly impacts the reliability of the data. This guide provides a detailed comparison between the use of a deuterated internal standard, Physostigmine-d3, and traditional analog internal standards, supported by experimental data and current regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the gold standard in quantitative bioanalysis. By incorporating stable isotopes like deuterium, the chemical and physical properties of the IS are nearly identical to the analyte of interest. This structural similarity ensures that the IS co-elutes with the analyte and experiences similar effects from the sample matrix, extraction process, and instrument variability. This co-behavior allows for highly accurate and precise quantification as the ratio of the analyte to the IS remains constant even when absolute signal intensities fluctuate.

Regulatory bodies like the FDA and EMA recommend the use of SIL-IS whenever possible to ensure the robustness and reliability of bioanalytical methods. The use of a SIL-IS is particularly crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in LC-MS analysis.

The Alternative: Analog Internal Standards

Performance Face-Off: this compound vs. Analog IS

To illustrate the practical differences in performance, this guide presents a comparison of a validated HPLC method using an analog internal standard (dimethylphysostigmine) with the expected performance of a validated LC-MS/MS method using this compound, based on regulatory guidelines and typical performance characteristics of similar assays.

Table 1: Performance Characteristics of an HPLC Method for Physostigmine using an Analog Internal Standard (Dimethylphysostigmine) [1]

ParameterPerformance Data
Linearity Range 0.50 - 25.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.10 ng/mL
Intra-day Precision (CV%) 3.8% - 5.3%
Inter-day Precision (CV%) 1.8% - 3.6%
Average Recovery 92%

Table 2: Expected Performance Characteristics of a Validated LC-MS/MS Method for Physostigmine using this compound Internal Standard (Based on FDA/EMA Guidelines)

ParameterExpected Performance
Linearity Range To be established based on expected concentrations
Lower Limit of Quantification (LLOQ) Demonstrable with acceptable accuracy and precision (typically ≤20%)
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Investigated and demonstrated to be minimal or compensated for by the IS

Experimental Protocols: A Step-by-Step Guide

Method 1: HPLC Analysis of Physostigmine with Dimethylphysostigmine Internal Standard[1]

1. Sample Preparation:

  • To 1.0 mL of plasma, add neostigmine as a stabilizing agent.
  • Add dimethylphysostigmine as the internal standard.
  • Perform a liquid-liquid extraction using an appropriate organic solvent.
  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: Normal phase silica column.
  • Mobile Phase: A suitable mixture of organic solvents (e.g., hexane, isopropanol, acetonitrile).
  • Flow Rate: Optimized for best separation.
  • Detection: Fluorescence detection with excitation at 240 nm and emission at 360 nm.

3. Quantification:

  • Calculate the peak height ratio of physostigmine to the dimethylphysostigmine internal standard.
  • Determine the concentration of physostigmine from a calibration curve prepared in the same biological matrix.

Method 2: A Validated LC-MS/MS Method for Physostigmine with this compound Internal Standard (A Representative Protocol)

1. Sample Preparation:

  • To a 100 µL aliquot of plasma, add an appropriate volume of this compound internal standard solution.
  • Perform protein precipitation by adding a suitable volume of a precipitating agent (e.g., acetonitrile or methanol).
  • Vortex and centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reverse-phase column suitable for the separation of small molecules.
  • Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: Optimized for the column dimensions and particle size.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI) in positive mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both physostigmine and this compound.

3. Method Validation (as per FDA/EMA Guidelines):

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and IS.
  • Linearity and LLOQ: Prepare a calibration curve with at least six non-zero standards. The LLOQ should be determined with a signal-to-noise ratio of at least 5 and have acceptable precision and accuracy.
  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.
  • Recovery: Compare the analyte response in extracted samples to that of post-extraction spiked samples at three different concentrations.
  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples from different biological sources to the response in a neat solution.
  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Visualizing the Workflow

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Extraction Extraction (LLE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

References

Safety Operating Guide

Personal protective equipment for handling Physostigmine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Physostigmine-d3, a deuterated form of the highly toxic acetylcholinesterase inhibitor, Physostigmine. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in a laboratory setting.

Personal Protective Equipment (PPE)

Given the acute toxicity of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. For prolonged contact, gloves with a breakthrough time of over 60 minutes are recommended.
Body Protection Disposable Lab Coat or CoverallsA disposable, low-permeability lab coat or coveralls should be worn to protect against spills. For larger quantities (over 1 kg), a disposable coverall with shoe covers is recommended.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against splashes and airborne particles.[1]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator with a HEPA filter is necessary when handling the powder form, especially outside of a certified containment enclosure.[2] For situations with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize the risk of exposure at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area.

  • Log the compound into the chemical inventory system.

  • Store this compound in a designated, locked, and well-ventilated cabinet, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] The container should be tightly sealed.

2. Handling and Experimental Use:

  • All handling of solid this compound should be conducted within a certified chemical fume hood, glove box, or other ventilated enclosure to control airborne particles.[1]

  • Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Decontaminate all surfaces and equipment with an appropriate cleaning agent after each use.

3. Spill Management:

  • In the event of a minor spill, avoid raising dust.[3]

  • Wear appropriate PPE, including respiratory protection.

  • Gently cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal.[3]

  • For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Segregate all contaminated materials, including gloves, disposable lab coats, weighing papers, and pipette tips, into a designated, clearly labeled hazardous waste container.

2. Disposal Procedure:

  • Do not mix with other waste streams.

  • Follow your institution's and local regulations for the disposal of highly toxic chemical waste.[4] This typically involves collection by a certified hazardous waste management company.

  • For unused or expired this compound, do not attempt to dispose of it down the drain or in regular trash. It must be disposed of as hazardous chemical waste.

Experimental Workflow

The following diagram outlines the key steps and decision points in the handling of this compound.

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment cluster_disposal Disposal A Receive & Log Compound B Store in Secure Location A->B C Don Appropriate PPE B->C D Work in Ventilated Enclosure C->D E Weigh/Handle Solid D->E F Prepare Solution E->F G Conduct Experiment F->G H Decontaminate Work Surfaces G->H I Segregate Contaminated Waste H->I J Doff PPE Correctly I->J K Store Hazardous Waste Securely I->K L Arrange for Professional Disposal K->L

Caption: A procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.